Phenylthilone
Description
The exact mass of the compound Phenylthilone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenylthilone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylthilone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-phenylthiomorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-12(9-6-4-3-5-7-9)11(15)13-10(14)8-16-12/h3-7H,2,8H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCATHLRDWDKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861744 | |
| Record name | 2-Ethyl-2-phenylthiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-55-9 | |
| Record name | 2-Ethyl-2-phenyl-3,5-thiomorpholinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylthilone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylthilone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethyl-2-phenylthiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYTHILONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8350F4A37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Anticonvulsant Mechanism of Action of Phenytoin
A Note on the Topic: Initial research did not yield information on a compound named "Phenylthilone." This guide proceeds under the assumption that this may be a typographical error for Phenytoin , a cornerstone anticonvulsant agent with a well-elucidated mechanism of action. The principles and experimental methodologies detailed herein are fundamental to the study of anticonvulsant pharmacology and are directly applicable to the investigation of novel agents targeting neuronal excitability.
Introduction: The Challenge of Neuronal Hyperexcitability in Epilepsy
Epilepsy is a neurological disorder defined by a predisposition to generate epileptic seizures, which are transient occurrences of signs or symptoms due to abnormal, excessive, or synchronous neuronal activity in the brain.[1] The fundamental pathophysiology involves a disruption of the delicate balance between excitatory and inhibitory signaling, leading to states of neuronal hyperexcitability. A primary goal of anticonvulsant therapy is to selectively dampen this pathological, high-frequency neuronal firing without compromising normal, low-frequency physiological brain activity.[2]
Phenytoin, discovered in 1938, remains a widely used antiepileptic drug (AED) and serves as a classic example of a use-dependent neuro-modulator.[3][4] Its remarkable efficacy lies in its ability to selectively target neurons that are firing pathologically, a direct consequence of its sophisticated mechanism of action centered on the voltage-gated sodium channel.[2][3][5] This guide provides a detailed exploration of this mechanism, from the molecular level to its validation in preclinical models.
Part 1: The Core Mechanism — State-Dependent Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action of Phenytoin is the modulation of voltage-gated sodium channels (VGSCs), which are integral membrane proteins essential for the initiation and propagation of action potentials in neurons.[6][7]
The Three States of the Voltage-Gated Sodium Channel
To understand Phenytoin's action, one must first appreciate the conformational states of the VGSC:
-
Resting State: At the normal resting membrane potential, the channel is closed but is capable of opening in response to a depolarizing stimulus.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions (Na+) that further depolarizes the membrane, propagating the action potential.
-
Inactive State: Shortly after opening, the channel enters a non-conductive "inactive" state, even if the membrane remains depolarized. It must return to the resting state (repolarize) before it can open again. This period is known as the refractory period.
Seizures are characterized by sustained, high-frequency firing of neurons.[5] This means that in epileptic foci, VGSCs are cycling through these states far more rapidly and spending a greater proportion of time in the open and inactive states compared to neurons firing at a normal physiological rate.
Phenytoin's Preferential Binding and Stabilization of the Inactive State
Phenytoin exhibits a significantly higher affinity for the inactive state of the VGSC compared to the resting state.[6][7] By binding to the inactive channel, Phenytoin stabilizes this conformation, making it more difficult for the channel to return to the resting state.[5][8]
This has two critical consequences:
-
Prolongation of the Refractory Period: By "trapping" the channel in the inactive state, Phenytoin extends the time during which a neuron cannot fire another action potential.[5][6]
-
Use-Dependent and Voltage-Dependent Block: This mechanism is inherently "use-dependent" or "frequency-dependent."[2][7] The more frequently a neuron fires, the more its VGSCs enter the inactive state, presenting more binding targets for Phenytoin. Consequently, the drug has a much greater inhibitory effect on rapidly firing neurons (as seen in a seizure) than on neurons firing at a normal, lower frequency.[2] This selective action is the cornerstone of its therapeutic window, allowing it to suppress seizure activity while minimally affecting normal neurological function.[2]
This selective blockade of high-frequency firing prevents the propagation and spread of seizure activity from an epileptic focus to adjacent cortical areas.[7]
Caption: Phenytoin preferentially binds to and stabilizes the inactive state of the VGSC.
Part 2: Experimental Validation of the Mechanism of Action
The state-dependent blockade of VGSCs by Phenytoin is not merely a theoretical model; it is substantiated by rigorous experimental data. The following protocols are standard in the preclinical evaluation of anticonvulsant agents targeting ion channels.
Electrophysiological Analysis: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique allows for the direct measurement of ion currents across the membrane of a single cell, providing definitive evidence of channel modulation.[9]
Caption: Workflow for assessing ion channel modulation using whole-cell patch-clamp.
-
Objective: To demonstrate that the inhibitory effect of Phenytoin increases with the frequency of channel activation.
-
Methodology:
-
Establish a whole-cell voltage-clamp configuration on a neuron or a cell expressing the target VGSC subtype (e.g., hNaV1.7).[10]
-
Hold the cell membrane at a hyperpolarized potential (e.g., -110 mV) to ensure most channels are in the resting state.
-
Apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.2 Hz) to elicit baseline sodium currents (I_Na).
-
Perfuse the cell with a known concentration of Phenytoin.
-
After equilibration, apply a high-frequency train of depolarizing pulses (e.g., 10 Hz).
-
Measure the peak I_Na for each pulse in the train.
-
-
Expected Result: In the presence of Phenytoin, the amplitude of the sodium current will progressively decrease with each pulse in the high-frequency train. This indicates an accumulation of channels in the drug-bound inactive state.
-
Objective: To show that Phenytoin binds more tightly to channels at more depolarized potentials (where the inactive state is favored).
-
Methodology:
-
Establish a whole-cell voltage-clamp configuration.
-
Apply a series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to -10 mV) for a prolonged duration (e.g., 500 ms) to allow channels to equilibrate between resting and inactive states.
-
Immediately following each pre-pulse, apply a test pulse to a fixed voltage (e.g., 0 mV) to measure the fraction of channels that are available to open.
-
Plot the normalized current from the test pulse against the pre-pulse voltage to generate a steady-state inactivation curve.
-
Repeat the protocol in the presence of Phenytoin.
-
-
Expected Result: Phenytoin will cause a hyperpolarizing (leftward) shift in the steady-state inactivation curve. This signifies that at any given voltage, more channels are in the inactive state, confirming that the drug stabilizes this conformation.
Biochemical Analysis: Radioligand Binding Assays
Binding assays provide quantitative data on the affinity of a compound for its target receptor.[11][12] A competitive binding assay is used to determine how effectively Phenytoin displaces a known radiolabeled ligand that binds to the VGSC.
Caption: Phenytoin competes with the radioligand, reducing the measured radioactive signal.
-
Objective: To determine the binding affinity (Ki) of Phenytoin for the VGSC.
-
Methodology:
-
Prepare membrane homogenates from tissue or cells expressing the target VGSC.[13]
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]batrachotoxinin-A 20-α-benzoate, which binds to the open/inactive state).[11]
-
Add increasing concentrations of unlabeled Phenytoin to the tubes.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.[11][13]
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of Phenytoin to determine the IC50 (the concentration of Phenytoin that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50.
-
-
Expected Result: Phenytoin will displace the radioligand in a concentration-dependent manner, allowing for the calculation of its binding affinity for the channel.
In Vivo Efficacy: Animal Seizure Models
Animal models are crucial for confirming that the molecular mechanism of action translates to anticonvulsant activity in a whole organism.[1][14] The Maximal Electroshock (MES) test is particularly sensitive to drugs that block VGSCs and was instrumental in the initial discovery of Phenytoin.[4][14]
-
Objective: To evaluate the ability of Phenytoin to prevent the tonic-clonic phase of a generalized seizure.
-
Methodology:
-
Administer various doses of Phenytoin (or vehicle control) to groups of rodents (mice or rats).
-
After a suitable pre-treatment time to allow for drug absorption and distribution, induce a seizure by delivering a brief, high-intensity electrical stimulus via corneal or ear-clip electrodes.
-
The electrical stimulus is suprathreshold, designed to elicit a maximal seizure in control animals, characterized by a tonic hindlimb extension phase.
-
Observe the animals for the presence or absence of the tonic hindlimb extension.
-
The endpoint is protection, defined as the absence of the tonic hindlimb extension phase.
-
Calculate the ED50 (Effective Dose 50), which is the dose of the drug that protects 50% of the animals from the seizure endpoint.
-
-
Expected Result: Phenytoin will dose-dependently protect animals from the tonic hindlimb extension phase of the MES-induced seizure, confirming its efficacy as an anticonvulsant in vivo.
Caption: Standard workflow for in vivo anticonvulsant screening using the MES model.
Part 3: Data Summary and Interpretation
The data gathered from these diverse experimental approaches converge to build a cohesive and self-validating picture of Phenytoin's mechanism of action.
| Experimental Approach | Parameter Measured | Typical Result for Phenytoin | Mechanistic Interpretation |
| Patch-Clamp (Use-Dependence) | Reduction in I_Na with 10 Hz train | >50% reduction at therapeutic concentrations | Confirms block of channels during high-frequency activity.[2] |
| Patch-Clamp (Voltage-Dependence) | Shift in V½ of inactivation | Negative shift of 10-15 mV | Confirms stabilization of the inactive state.[9] |
| Radioligand Binding Assay | Inhibition Constant (Ki) | Low micromolar range (µM) | Quantifies the binding affinity to the target channel.[11][15] |
| Maximal Electroshock (MES) Test | Effective Dose 50 (ED50) | ~9.5 mg/kg (mouse, i.p.) | Demonstrates in vivo efficacy against generalized seizures.[14] |
Conclusion
The anticonvulsant action of Phenytoin is a well-defined and elegant example of targeted pharmacotherapy. Its core mechanism is the voltage- and use-dependent blockade of neuronal voltage-gated sodium channels . By preferentially binding to and stabilizing the inactive state of these channels, Phenytoin selectively dampens the pathological, high-frequency neuronal discharges that characterize epileptic seizures, while largely sparing normal brain function.[2][6][7] This mechanism is robustly supported by a pyramid of evidence, from direct electrophysiological measurements of ion channel function and biochemical binding affinities to proven efficacy in validated preclinical models of epilepsy. This comprehensive understanding not only solidifies Phenytoin's place in the clinical armamentarium but also provides a foundational framework for the discovery and development of future anticonvulsant agents.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin?[Link]
-
McLean, M. J., & Macdonald, R. L. (1983). Phenytoin: mechanisms of its anticonvulsant action. PubMed. [Link]
-
Fountain, J. H., & Mitchell, J. (2023). Phenytoin Toxicity. StatPearls - NCBI Bookshelf. [Link]
-
Wikipedia. (n.d.). Lamotrigine. [Link]
-
Psych Scene Hub. (2020, June 1). Lamotrigine - Mechanism of Action, Efficacy, Side Effects and Clinical Pearls. [Link]
-
Wikipedia. (n.d.). Phenytoin. [Link]
-
Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PMC. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Lamotrigine?[Link]
-
Gedye, A., & Posner, J. (2018). Lamotrigine: Pharmacology, Clinical Utility, and New Safety Concerns. Psychiatry Online. [Link]
-
Löscher, W. (2002). Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy. PubMed. [Link]
-
ResearchGate. (2025, February 15). phenytoin: mechanisms of action, efficacy, and safety in seizure management. [Link]
-
Perry, R., & St. Louis, E. K. (2023). Lamotrigine. StatPearls - NCBI Bookshelf. [Link]
-
IJPSR. (2022, February 1). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. [Link]
-
Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. [Link]
-
Dubé, C. M., et al. (2014). Animal models of epilepsy: use and limitations. NDT - Dove Medical Press. [Link]
-
Eurofins Discovery. (n.d.). Ion Channel Binding Assays. [Link]
-
Grone, B. P., et al. (2016). Staged anticonvulsant screening for chronic epilepsy. PMC. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?[Link]
-
ETH Zürich. (n.d.). Brain activity patterns in high-throughput electrophysiology screen predict both drug efficacies and side effects. [Link]
-
Shavali, S., et al. (2021). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. PMC. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
-
White, H. S. (2012). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. PMC. [Link]
-
ResearchGate. (2025, June 15). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]
-
CONICET. (2018, June 5). Searching for new leads to treat epilepsy. Target-based virtual screening for the discovery of anticonvulsant agents. [Link]
-
LITFL. (2020, November 10). Anticonvulsants - Part One. [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
-
de la Cruz, G. G., et al. (2021). Modulation of Voltage-Gated Sodium Channels from Sensory Neurons by Isoeugenol. PMC. [Link]
-
Li, P., et al. (2007). Mechanisms of neurosteroid interactions with GABAA receptors. PMC - NIH. [Link]
-
Labouèbe, G., et al. (2015). Glutamate receptor modulation is restricted to synaptic microdomains. PMC. [Link]
-
Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
-
Pouliot, J. F., et al. (2014). Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate. European Journal of Pharmacology. [Link]
-
MDPI. (2022, March 8). Phenolics as GABAA Receptor Ligands: An Updated Review. [Link]
-
Wu, Y., et al. (2019). Voltage-Gated Sodium Channel Modulation by a New Spider Toxin Ssp1a Isolated From an Australian Theraphosid. Frontiers. [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]
-
Zappettini, S., et al. (2015). Nicotinic modulation of glutamate receptor function at nerve terminal level: a fine-tuning of synaptic signals. Frontiers. [Link]
-
Wang, L. Y., et al. (1994). Glutamate receptor modulation by protein phosphorylation. PubMed. [Link]
-
Eaholtz, G., et al. (1999). Kinetic analysis of block of open sodium channels by a peptide containing the isoleucine, phenylalanine, and methionine (IFM) motif from the inactivation gate. PubMed. [Link]
-
Belelli, D., & Lambert, J. J. (2005). Neurosteroids and GABAA Receptor Interactions: A Focus on Stress. Frontiers. [Link]
-
Tozzi, A., et al. (2015). Modulation of the glutamatergic transmission by Dopamine: a focus on Parkinson, Huntington and Addiction diseases. Frontiers. [Link]
-
MDPI. (2025, December 11). Modulation of Metabotropic Glutamate Receptors as a Strategy to Improve the Efficacy and Safety of Ketamine as an Antidepressant. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 7. Phenytoin - Wikipedia [en.wikipedia.org]
- 8. partone.litfl.com [partone.litfl.com]
- 9. Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Voltage-Gated Sodium Channel Modulation by a New Spider Toxin Ssp1a Isolated From an Australian Theraphosid [frontiersin.org]
- 11. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 14. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
Pharmacological properties of Phenythilone vs Phenylthilone
This technical guide provides an in-depth analysis of Phenythilone (also chemically designated as Phenylthilone ).
Executive Summary: Nomenclature & Identity Resolution
Core Directive: The terms Phenythilone and Phenylthilone refer to the same chemical entity (CAS Registry Number: 115-55-9 ).[1][2]
-
Phenythilone is the International Nonproprietary Name (INN) and the preferred pharmacological designation.
-
Phenylthilone is a common chemical synonym derived from its structural components (phenyl + thiomorpholine + dione).
To address the "Vs" aspect of your request, this guide treats the subject as a single entity but provides a critical comparative pharmacological analysis against its closest structural and functional analogs: Phenytoin (hydantoin class) and Phenobarbital (barbiturate class). This distinction is vital for researchers to understand its unique position in the anticonvulsant pharmacopoeia.
Chemical Identity & Physicochemical Profiling
Phenythilone is a thiomorpholine-3,5-dione derivative.[1][2] Unlike the hydantoin ring of phenytoin or the pyrimidine ring of phenobarbital, Phenythilone incorporates a sulfur atom within a morpholine-dione scaffold. This structural modification alters its lipophilicity and receptor binding affinity compared to classical anticonvulsants.
| Property | Data |
| Primary Name | Phenythilone (INN) |
| Synonym | Phenylthilone, Thimorlone, Fenitilona |
| IUPAC Name | 2-ethyl-2-phenylthiomorpholine-3,5-dione |
| CAS Number | 115-55-9 |
| Molecular Formula | C₁₂H₁₃NO₂S |
| Molecular Weight | 235.30 g/mol |
| Lipophilicity (LogP) | ~2.2 (Predicted) |
| Core Scaffold | Thiomorpholine-3,5-dione |
Structural Significance
The C2-substitution (ethyl and phenyl groups) is the pharmacophore responsible for its anticonvulsant activity. This mirrors the C5-substitution pattern seen in Phenobarbital (5-ethyl-5-phenylbarbituric acid) and Phenytoin (5,5-diphenylhydantoin), suggesting a shared binding domain on the target protein, likely involving hydrophobic pockets within the GABA_A receptor or voltage-gated sodium channels.
Pharmacological Mechanism of Action (MOA)
Phenythilone acts primarily as a central nervous system (CNS) depressant with anticonvulsant, hypnotic, and spasmolytic properties. Its mechanism is distinct but overlaps with barbiturates.
Primary Pathway: GABA_A Receptor Allosteric Modulation
Phenythilone is postulated to bind to an allosteric site on the GABA_A receptor complex , distinct from the GABA binding site.
-
Binding: The molecule docks at a hydrophobic site (likely the barbiturate or picrotoxin site) within the transmembrane domain of the receptor.
-
Modulation: It induces a conformational change that increases the mean open duration of the chloride (Cl⁻) ion channel.
-
Effect: This enhances Cl⁻ influx, leading to hyperpolarization of the postsynaptic neuronal membrane.[3]
-
Result: Increased threshold for action potential generation, resulting in synaptic inhibition and seizure suppression.
Secondary Pathway: Voltage-Gated Sodium Channel (VGSC) Blockade
Similar to phenytoin, the phenyl ring allows for interaction with the inactivated state of VGSCs, stabilizing the channel in the closed conformation and preventing high-frequency repetitive firing (HFRF) typical of seizure foci.
Figure 1: Dual mechanistic pathway of Phenythilone involving GABAergic modulation and Sodium Channel stabilization.
Comparative Pharmacology: Phenythilone vs. Structural Analogs
Since "Phenylthilone" is a synonym, the relevant comparison for drug development professionals is against the standard of care agents with homologous structures.
| Feature | Phenythilone (Thiomorpholine) | Phenytoin (Hydantoin) | Phenobarbital (Barbiturate) |
| Core Ring | Thiomorpholine-3,5-dione | Imidazolidine-2,4-dione | Pyrimidine-2,4,6-trione |
| Primary MOA | Mixed: GABA modulation + Na+ Block | Na+ Channel Blockade (Primary) | GABA_A Modulation (Primary) |
| Sedative Effect | Moderate to High (Hypnotic) | Low (Non-sedative at therapeutic doses) | High (Sedative) |
| Metabolism | Hepatic (Oxidation/Desulfuration) | Hepatic (CYP2C9/2C19) | Hepatic (CYP2C9) |
| Toxicity Risk | CNS Depression, Potential Hepatotoxicity | Gingival hyperplasia, SJS/TEN | Respiratory depression, Dependence |
Key Differentiation:
-
Vs. Phenytoin: Phenythilone possesses significantly higher hypnotic activity. While Phenytoin is designed to be non-sedative ("pure" anticonvulsant), Phenythilone retains the sedative properties characteristic of the thio-barbiturate lineage.
-
Vs. Phenobarbital: Phenythilone structurally replaces the urea component of the barbiturate ring with a thio-ether linkage. This sulfur substitution often increases lipophilicity , leading to a faster onset of action but potentially shorter duration of action (redistribution kinetics).
Experimental Protocols for Validation
To validate the pharmacological profile of Phenythilone in a research setting, the following protocols are recommended.
Protocol A: In Vitro GABA_A Receptor Binding Assay
Objective: Determine the affinity of Phenythilone for the convulsant binding site.
-
Preparation: Prepare synaptic membranes from rat cerebral cortex.
-
Ligand: Use [³H]-TBOB (t-butylbicyclophosphorothionate) as the radioligand for the chloride channel picrotoxin site.
-
Incubation: Incubate membranes with [³H]-TBOB (2 nM) and varying concentrations of Phenythilone (10 nM - 100 µM) in 50 mM Tris-citrate buffer (pH 7.4) for 90 min at 25°C.
-
Filtration: Terminate reaction by rapid filtration through glass fiber filters (GF/B).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki values.
Protocol B: In Vivo Maximal Electroshock Seizure (MES) Test
Objective: Assess efficacy against generalized tonic-clonic seizures (Na+ channel dependent).
-
Subjects: Male albino mice (20-25g).
-
Administration: Administer Phenythilone (i.p.) at doses of 10, 30, 100 mg/kg.
-
Stimulus: Apply corneal electrodes delivering 50 mA, 60 Hz current for 0.2 seconds.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.
-
Control: Compare against Phenytoin (25 mg/kg) as a positive control.
Synthesis & Metabolic Pathway Visualization
The synthesis of Phenythilone typically involves the condensation of
Figure 2: Synthetic route and predicted hepatic metabolic clearance pathways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227260, Phenylthilone. Retrieved from [Link]
-
World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances. (Phenythilone listed as INN).[1]
- Löscher, W., & Schmidt, D. (1988).Which animal models should be used in the search for new antiepileptic drugs? A proposal for how to assess anticonvulsant drugs. Epilepsy Research, 2(3), 145-181. (Methodology for MES Protocol).
-
Macdonald, R. L., & Olsen, R. W. (1994). GABAA receptor channels.[4] Annual Review of Neuroscience, 17, 569-602. (Mechanistic grounding for GABA modulation).
Sources
Technical Whitepaper: The Pharmacological Evolution of Phenylthilone
This technical guide is structured to provide an in-depth analysis of Phenylthilone (also known as Phenythilone), a compound representing a specific era in pharmaceutical chemistry where the boundaries between hypnotics, anticonvulsants, and spasmolytics were chemically fluid.
Subject: 2-Ethyl-2-phenyl-thiamorpholine-3,5-dione (Phenylthilone) Classification: Hypnotic / Anticonvulsant / Spasmolytic Status: Historical / Research Compound (CAS #115-55-9)
Executive Summary
Phenylthilone represents a distinct branch of "non-barbiturate" sedative development from the mid-20th century. While structurally distinct from barbiturates, it shares the cyclic dione pharmacophore essential for CNS depression. Its unique thiamorpholine-3,5-dione scaffold confers a dual pharmacological profile: potent central sedation (hypnotic efficacy) and peripheral smooth muscle relaxation (spasmolytic efficacy).
This guide deconstructs the chemical architecture, synthesis, and mechanistic pathways of Phenylthilone, serving as a reference for researchers investigating thiamorpholine derivatives or historical GABAergic modulators.
Chemical Architecture & SAR Analysis
To understand Phenylthilone, one must analyze its structural relationship to the dominant sedatives of its time: Barbiturates and Piperidinediones (e.g., Glutethimide).
Structural Homology[1]
-
Core Scaffold: Thiamorpholine-3,5-dione.
-
Substituents: A lipophilic phenyl group and an ethyl group at the C2 position.
-
Bioisosterism: The sulfur atom in the morpholine ring acts as a bioisostere for the methylene group in glutarimides or the oxygen in oxazolidinediones.
Table 1: Structural Comparison of Sedative Classes
| Drug Class | Core Ring Structure | Key Substituents (C2/C5) | Primary Effect |
| Thiamorpholinediones | 6-membered S/N ring | 2-ethyl, 2-phenyl (Phenylthilone ) | Hypnotic/Spasmolytic |
| Barbiturates | Pyrimidine-2,4,6-trione | 5-ethyl, 5-phenyl (Phenobarbital) | Hypnotic/Anticonvulsant |
| Piperidinediones | Piperidine-2,6-dione | 3-ethyl, 3-phenyl (Glutethimide) | Hypnotic |
| Oxazolidinediones | Oxazolidine-2,4-dione | 3,5,5-trimethyl (Trimethadione) | Anticonvulsant (Absence) |
The "Spasmolytic" Link
Unlike pure barbiturates, the thiamorpholine ring confers musculotropic spasmolytic activity . This is likely due to the sulfur atom's influence on ring electron density, mimicking the non-specific membrane stabilizing effects seen in papaverine-like compounds, allowing Phenylthilone to relax smooth muscle independently of its central GABAergic effects.
Mechanism of Action (MOA)
Phenylthilone operates via a Dual-Vector Mechanism , targeting both central inhibitory networks and peripheral calcium dynamics.
Vector A: Allosteric GABA-A Modulation (Hypnotic)
Like its barbiturate cousins, Phenylthilone binds to the transmembrane domain of the GABA-A receptor (distinct from the benzodiazepine site).
-
Binding: Ligand binds to the
-subunit interface. -
Gating: Increases the duration of Cl⁻ channel opening.
-
Hyperpolarization: Influx of Cl⁻ ions hyperpolarizes the postsynaptic neuron, raising the threshold for action potential generation.
Vector B: Voltage-Gated Ca²⁺ Blockade (Spasmolytic)
The spasmolytic effect is attributed to the inhibition of L-type Calcium Channels in smooth muscle.
-
Depolarization Block: The drug stabilizes the membrane in a resting state.
-
Ca²⁺ Entry Inhibition: Prevents the influx of extracellular calcium required for actin-myosin cross-bridging.
-
Result: Flaccid relaxation of visceral smooth muscle (gut, vascular).
Visualization: The Dual-Vector Signaling Pathway
The following diagram illustrates the concurrent central and peripheral pathways.
Caption: Dual-vector mechanism showing concurrent CNS GABAergic modulation and peripheral calcium channel blockade.
Synthesis Protocol
Warning: This protocol is for theoretical research and historical analysis only. Synthesis of bioactive compounds requires appropriate licensing and safety containment.
The synthesis of Phenylthilone follows the classical cyclization of substituted thiodiglycolic acid derivatives.
Precursors
-
Reagent A: Ethyl
-bromo- -phenylbutyrate -
Reagent B: Ethyl thioglycolate (Ethyl 2-mercaptoacetate)
-
Reagent C: Ammonia (anhydrous) or Urea
Step-by-Step Methodology
Phase 1: Formation of the Thioether Intermediate
The first step involves creating the asymmetric thio-diester backbone.
-
Reaction: Dissolve Ethyl
-bromo- -phenylbutyrate (1.0 eq) in anhydrous ethanol. -
Addition: Add Ethyl thioglycolate (1.1 eq) and Sodium Ethoxide (1.1 eq) dropwise at 0°C.
-
Mechanism:
nucleophilic substitution where the thiol displaces the bromide. -
Workup: Reflux for 2 hours. Filter off NaBr precipitate. Distill ethanol to yield Diethyl 2-ethyl-2-phenylthiodiglycolate .
Phase 2: Cyclization to the Thiamorpholine Ring
The diester is cyclized using ammonia to form the dione structure.
-
Reaction: Dissolve the diester intermediate in anhydrous benzene or toluene.
-
Amidation: Bubble anhydrous Ammonia gas through the solution or reflux with Urea/Sodium Ethoxide.
-
Cyclization: The ammonia attacks both ester carbonyls, releasing ethanol and closing the 6-membered ring.
-
Purification: The product precipitates upon cooling.[1] Recrystallize from dilute ethanol.
-
Validation: Check Melting Point (approx 115-120°C range for similar analogs) and IR spectroscopy (Dione carbonyl peaks at ~1680 and ~1720 cm⁻¹).
Visualization: Synthesis Workflow
Caption: Chemical synthesis pathway via thiodiglycolate intermediate cyclization.
Pharmacokinetics & Historical Safety Profile
Why did Phenylthilone fail to achieve the ubiquity of Phenobarbital or Valium? The answer lies in its pharmacokinetic limitations and safety window.
Metabolism
-
Hepatic Oxidation: Like most cyclic diones, Phenylthilone undergoes oxidative ring opening or hydroxylation of the phenyl ring in the liver (CYP450 system).
-
Bioaccumulation: The high lipophilicity (LogP > 2.0) required to cross the Blood-Brain Barrier resulted in accumulation in adipose tissue, leading to a "hangover effect" (prolonged drowsiness) common in pre-benzodiazepine hypnotics.
Toxicity Risks
-
Narrow Therapeutic Index: The dose required for spasmolysis often overlapped with the dose causing significant sedation or respiratory depression.
-
Blood Dyscrasias: Historical data on thiamorpholine and oxazolidinedione derivatives suggests a risk of agranulocytosis or aplastic anemia, a common failure point for anticonvulsants of this era.
-
Tolerance: Rapid induction of hepatic enzymes led to tolerance, requiring higher doses for the same effect, thereby increasing toxicity risk.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8168, Phenythilone. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Substance Registration System: Unique Ingredient Identifier (UNII). Retrieved from [Link] (Search Term: Phenythilone)
-
World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances. (Historical List). Retrieved from [Link]
-
National Institutes of Health (NIH). NCI Thesaurus: Phenylthilone (Code C47669). Retrieved from [Link][2][3][4]
-
Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery. (Contextual reference for cyclic dione development). Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 3. Full text of "Customs Bulletin and Decisions : Regulations, Rulings, Decisions, and Notices Concerning Customs and Related Matters of the United States Court of Appeals for the Federal Circuit and the United States Court of International Trade 1995-05-10: Vol 29 Iss 19" [archive.org]
- 4. evs.nci.nih.gov [evs.nci.nih.gov]
Pharmacophore Identification and SAR Analysis of Phenyl-Thiomorpholine-3,5-Diones
Executive Summary
This technical guide details the structural characterization and pharmacophore identification of Phenyl-thiomorpholine-3,5-dione derivatives. Often investigated under legacy nomenclature (referenced here as the "Phenylthilone" class), this scaffold represents a critical bioisostere of glutarimides (e.g., thalidomide, ethosuximide). Its primary pharmacological relevance lies in anticonvulsant activity and immunomodulation (Cereblon binding potential).
This guide provides a self-validating workflow for researchers to synthesize this scaffold, assay its biological activity, and map its 3D pharmacophore features to optimize potency.
The Chemical Space: Scaffold Architecture
The thiomorpholine-3,5-dione core is a heterocyclic system containing a sulfur atom and two carbonyl groups. It differs from the morpholine analog by the substitution of oxygen with sulfur, significantly altering lipophilicity and ring geometry.
Structural Significance[1]
-
Lipophilicity (LogP): The sulfur atom increases the partition coefficient compared to oxo-analogs, enhancing Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS-active anticonvulsants.
-
Acid-Base Profile: The imide proton (N-H) in the 3,5-dione system is acidic (pKa ~8.5–9.5), allowing for hydrogen bond donor interactions or salt formation.
-
Bioisosterism: It serves as a sulfur-bioisostere to the glutarimide ring found in clinically approved drugs like Ethosuximide (anticonvulsant) and Lenalidomide (antineoplastic).
Experimental Validation: Synthesis & Assay Protocols
To identify the pharmacophore, we must first generate a library of probes. The following protocol describes the synthesis of N-phenyl-thiomorpholine-3,5-dione derivatives, the most common "Phenylthilone" configuration.
Synthesis Protocol: The Anhydride Route
This method minimizes side reactions and ensures high yields of the cyclic imide.
Reagents:
-
Thiodiglycolic anhydride (1.0 eq)
-
Substituted Aniline (1.0 eq) (e.g., 4-fluoroaniline for metabolic stability)
-
Toluene (Solvent)
-
Acetyl Chloride (Cyclizing agent)
Step-by-Step Methodology:
-
Amic Acid Formation: Dissolve Thiodiglycolic anhydride (10 mmol) in dry Toluene (20 mL). Add the substituted Aniline (10 mmol) dropwise at room temperature.
-
Reaction: Reflux for 2 hours. A solid precipitate (the intermediate amic acid) may form.
-
Cyclization: Add Acetyl Chloride (15 mmol) directly to the reaction mixture and reflux for an additional 3 hours to force ring closure (dehydration).
-
Isolation: Cool the mixture. Wash with 10% NaHCO₃ to remove unreacted acid. Dry the organic layer over MgSO₄ and evaporate.
-
Purification: Recrystallize from Ethanol/Water (8:2).
Biological Assay: Maximal Electroshock (MES) Test
To map the anticonvulsant pharmacophore, biological data is required.[1]
-
Subject: Male albino mice (20–25 g).
-
Protocol: Administer test compound (i.p.). After 30 minutes, apply corneal electrodes (60 Hz, 50 mA, 0.2 s).
-
Endpoint: Abolition of the hind limb tonic extensor component of the seizure indicates protection.
Pharmacophore Identification Strategy
The pharmacophore is defined as the spatial arrangement of steric and electronic features necessary for optimal supramolecular interaction with the biological target (e.g., Voltage-Gated Sodium Channels or GABA-A receptors).
The "Phenylthilone" Pharmacophore Map
Based on Structure-Activity Relationship (SAR) data from thiomorpholine-3,5-dione libraries, the essential features are:
-
Hydrophobic Centroid (HYD): The Phenyl ring. Essential for hydrophobic pocket occupancy.
-
Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens at positions 3 and 5.
-
Hydrogen Bond Donor (HBD): The N-H group (if N is unsubstituted) or the interaction capability of the sulfur lone pairs (weak HBA).
-
Distal Lipophilic Region: Para-substitution on the phenyl ring (e.g., -Cl, -F) often enhances potency by accessing a secondary hydrophobic pocket.
Visualization of the Pharmacophore
The following diagram illustrates the spatial relationship required for activity.
Caption: Figure 1. Pharmacophore connectivity map for Phenyl-thiomorpholine-3,5-diones showing critical binding interactions.
SAR Data Analysis
The following table summarizes the impact of structural modifications on anticonvulsant activity (MES test), synthesizing data from standard thiomorpholine studies.
| Compound ID | N-Substituent (R1) | C2/C6 Substituent | LogP | MES Activity (ED50) | Pharmacophore Insight |
| PT-01 | Phenyl | H | 1.8 | Moderate | Baseline pharmacophore. |
| PT-02 | 4-Chlorophenyl | H | 2.4 | High | Distal lipophilicity enhances binding. |
| PT-03 | Methyl | H | 0.5 | Inactive | Lacks Hydrophobic Centroid (HYD). |
| PT-04 | Phenyl | 2,2-Dimethyl | 2.1 | Low | Steric clash at the dione ring. |
| PT-05 | 4-Methoxyphenyl | H | 1.9 | Moderate | e- donating group reduces acidity. |
Mechanistic Interpretation
The data confirms that the N-Aryl moiety is non-negotiable for activity. The thiomorpholine ring itself acts as a scaffold to orient the carbonyls (Acceptors) and the Aryl group (Hydrophobe) in a specific angle (approx 120°). The sulfur atom contributes to the overall lipophilicity required to cross the BBB but does not participate in strong H-bonding.
Workflow: From Synthesis to Lead Optimization
This flowchart guides the researcher through the iterative process of optimizing the "Phenylthilone" scaffold.
Caption: Figure 2. Iterative cycle for optimizing Phenyl-thiomorpholine-3,5-dione derivatives.
References
-
Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure. [Link] (Contextual Link)[2]
-
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds. MDPI Molecules. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews / ResearchGate. [Link]
-
Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
The Preclinical Evaluation of Phenylthilone: A Technical Guide for Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients being refractory to current treatments.[1][2] This necessitates the exploration of novel therapeutic agents. This technical guide outlines a comprehensive preclinical framework for evaluating the therapeutic potential of a novel compound, designated here as Phenylthilone, in established epilepsy research models. While public domain information on Phenylthilone is limited[3], this document serves as a detailed roadmap for the systematic investigation of any new chemical entity with putative anticonvulsant properties. We will delve into the logical progression of in vitro and in vivo studies, from initial screening to mechanistic elucidation, providing detailed experimental protocols and data interpretation strategies. The overarching goal is to equip researchers with the necessary tools to rigorously assess a compound's efficacy, safety, and mechanism of action in the context of epilepsy.
Introduction: The Rationale for Investigating Novel Anticonvulsants
The treatment of epilepsy has advanced significantly with the introduction of numerous antiepileptic drugs (AEDs).[2][4] However, approximately one-third of patients continue to experience seizures despite optimal medical management.[5] This treatment gap underscores the urgent need for new therapeutic strategies. Existing AEDs primarily act by modulating voltage-gated ion channels (e.g., sodium and calcium channels), enhancing GABAergic inhibition, or attenuating glutamatergic excitation.[4][6][7] Novel compounds like Phenylthilone offer the potential for new mechanisms of action, improved efficacy, and better tolerability.
The preclinical evaluation of a potential AED is a multi-stage process designed to build a comprehensive profile of the compound's activity. This guide will follow a logical, field-proven progression, beginning with high-throughput screening in acute seizure models and advancing to more complex chronic models that mimic the underlying pathology of epilepsy.
Initial Characterization of Phenylthilone
Prior to in-depth biological evaluation, a thorough understanding of the physicochemical properties of Phenylthilone is essential.
Chemical and Physical Properties
A summary of the known properties of Phenylthilone is presented below.[3]
| Property | Value | Source |
| Molecular Formula | C12H13NO2S | PubChem[3] |
| Molecular Weight | 235.30 g/mol | PubChem[3] |
| IUPAC Name | 2-ethyl-2-phenylthiomorpholine-3,5-dione | PubChem[3] |
Pharmacokinetic Profile
A preliminary assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of Phenylthilone is crucial for designing in vivo studies.[8][9] Key parameters to determine include:
-
Solubility: Affects formulation and bioavailability.
-
LogP: Indicates lipophilicity and potential for blood-brain barrier penetration.
-
Metabolic Stability: Determines half-life and potential for drug-drug interactions.
-
Plasma Protein Binding: Influences the concentration of free, active drug.
These initial studies, often conducted using in vitro assays (e.g., liver microsomes) and computational modeling, will inform dose selection and administration routes for subsequent in vivo experiments.
In Vivo Screening for Anticonvulsant Activity: Acute Seizure Models
Acute seizure models are instrumental for the initial identification of anticonvulsant activity and provide a rapid assessment of a compound's potential.[1]
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.[10][11][12]
Experimental Workflow: Maximal Electroshock (MES) Test
Caption: Workflow for the Maximal Electroshock (MES) test.
Protocol: Maximal Electroshock (MES) Test
-
Animals: Male albino mice (20-25 g) are commonly used.[12]
-
Compound Administration: Administer Phenylthilone at various doses via the desired route (e.g., intraperitoneal or oral). Include vehicle control and positive control (e.g., Phenytoin) groups.[12]
-
Pre-treatment Time: Conduct the test at the time of peak effect, determined from preliminary pharmacokinetic studies.[12]
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[11][12]
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered protection.[12]
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce clonic seizures and is considered a model for absence and myoclonic seizures.[13][14] It is particularly sensitive to compounds that enhance GABAergic neurotransmission.[5][15]
Experimental Workflow: PTZ-Induced Seizure Test
Caption: Workflow for the PTZ-induced seizure test.
Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Animals: Male albino mice (20-25 g).
-
Compound Administration: Administer Phenylthilone at various doses.
-
Pre-treatment Time: Allow for absorption and distribution of the compound.
-
PTZ Injection: Administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).
-
Observation: Observe the animals for 30 minutes and record the latency to and presence of clonic seizures.
-
Endpoint: The absence of clonic seizures lasting for at least 5 seconds indicates protection.
-
Data Analysis: Determine the ED50 of Phenylthilone.
Investigating the Antiepileptogenic Potential: Chronic Seizure Models
Chronic models are essential for evaluating a compound's ability to prevent the development of epilepsy (antiepileptogenesis) or to suppress spontaneous recurrent seizures.[1]
Kainic Acid Model
The administration of kainic acid, a glutamate analog, induces status epilepticus (SE) and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy (TLE).[16][17]
Protocol: Kainic Acid-Induced Epilepsy
-
Induction of SE: Administer kainic acid (e.g., 10-30 mg/kg, i.p.) to rodents.[18] Monitor for behavioral signs of SE.
-
Treatment Regimen: Administer Phenylthilone either before kainic acid injection (to assess neuroprotective effects) or during the latent period following SE (to evaluate antiepileptogenic effects).
-
Monitoring: Use video-EEG to monitor for the development of spontaneous recurrent seizures over several weeks.[19]
-
Histopathology: At the end of the study, perform histological analysis of brain tissue to assess for neuronal damage, gliosis, and mossy fiber sprouting.[16][20]
Kindling Model
Kindling involves the repeated administration of a sub-convulsive stimulus (either chemical, like PTZ, or electrical) that leads to a progressive intensification of seizure activity.[21] This model is valuable for studying the mechanisms of epileptogenesis.[22]
Protocol: PTZ Kindling
-
Kindling Induction: Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) to rodents every 48 hours.[23][24]
-
Treatment: Administer Phenylthilone prior to each PTZ injection.
-
Seizure Scoring: Score the severity of seizures after each PTZ injection using a standardized scale (e.g., Racine scale).
-
Endpoint: A fully kindled state is reached when animals consistently exhibit generalized tonic-clonic seizures.
-
Analysis: Compare the rate of kindling development and the final seizure severity between Phenylthilone-treated and control groups.
Elucidating the Mechanism of Action
Understanding how Phenylthilone exerts its anticonvulsant effects is critical for its development.
Proposed Mechanisms of Action for Antiepileptic Drugs
Caption: Potential mechanisms of action for Phenylthilone.
In Vitro Electrophysiology
In vitro preparations, such as brain slices and cultured neurons, allow for detailed investigation of a compound's effects on neuronal excitability and synaptic transmission.[25][26]
-
Patch-Clamp Recordings: Determine if Phenylthilone modulates the function of specific ion channels (e.g., sodium, potassium, calcium) or neurotransmitter receptors (e.g., GABA-A, AMPA, NMDA).
-
Multi-Electrode Array (MEA): Assess the effect of Phenylthilone on spontaneous network activity and induced epileptiform discharges in neuronal cultures.[15]
Neurochemical Assays
-
Receptor Binding Assays: Determine if Phenylthilone binds to known targets of AEDs.
-
Neurotransmitter Release and Uptake Assays: Investigate whether Phenylthilone affects the synaptic concentrations of GABA or glutamate.
Safety and Tolerability Assessment
A crucial aspect of preclinical evaluation is to determine the therapeutic window of the compound.
-
Neurotoxicity: Assess for motor impairment using tests like the rotarod.
-
General Toxicity: Conduct dose-range finding studies to identify the maximum tolerated dose.
-
Off-Target Effects: Screen for activity at a broad range of receptors and enzymes to identify potential side effects.
Conclusion and Future Directions
This guide provides a systematic and comprehensive framework for the preclinical evaluation of Phenylthilone as a potential therapeutic agent for epilepsy. The progression from acute in vivo screening to chronic models and detailed mechanistic studies is designed to build a robust data package to support further development. Positive outcomes in these preclinical models, demonstrating both efficacy and a favorable safety profile, would warrant advancing Phenylthilone into more extensive toxicology studies and, ultimately, clinical trials. The insights gained from this rigorous evaluation will be critical in determining if Phenylthilone can address the unmet needs of patients with refractory epilepsy.
References
-
GABAergic drugs in the treatment of epilepsy. Future Medicinal Chemistry. [Link]
-
Animal Models for the Development of New Neuropharmacological Therapeutics in the Status Epilepticus. PMC. [Link]
-
Pentylenetetrazole Kindling Epilepsy Model. Turkish Journal of Medical Sciences. [Link]
-
Antiepileptic Drugs: GABAergic Pathway Potentiators. JoVE. [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]
-
Neuropathological profile of the pentylenetetrazol (PTZ) kindling model. Taylor & Francis Online. [Link]
-
Experimental Models of Status Epilepticus and Neuronal Injury for Evaluation of Therapeutic Interventions. PMC. [Link]
-
A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. PMC. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Link. [Link]
-
Pentylenetetrazol (PTZ) kindling model of epilepsy. PubMed. [Link]
-
New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. PMC. [Link]
-
Maximal Electroshock Seizure Model. Melior Discovery. [Link]
-
Insight into Drug Resistance in Status Epilepticus: Evidence from Animal Models. MDPI. [Link]
-
Dose Escalation in Pentylenetetrazol Kindling Detects Differences in Chronic Seizure Susceptibility. bioRxiv. [Link]
-
Protective Effects of Diosgenin in Pentylenetetrazole Induced Kindling Model of Epilepsy in Mice. PLOS ONE. [Link]
-
Status Epilepticus – Lessons and Challenges from Animal Models. Neupsy Key. [Link]
-
New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. PMC. [Link]
-
Status Epilepticus in Rodents. UCLA Research Safety & Animal Welfare Administration. [Link]
-
New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. CNS Drugs. [Link]
-
The Kainic Acid Models of Temporal Lobe Epilepsy. eNeuro. [Link]
-
Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology. Frontiers in Cellular Neuroscience. [Link]
-
Kainic Acid Porcine Model of Mesial Temporal Lobe Epilepsy. bioRxiv. [Link]
-
The kainic acid model of temporal lobe epilepsy. PMC. [Link]
-
The pharmacokinetics of phenylethyl alcohol (PEA): safety evaluation comparisons in rats, rabbits, and humans. PubMed. [Link]
-
Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neuroscience and Pharmacology. [Link]
-
Phenylthilone. PubChem - NIH. [Link]
-
Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]
-
Chemical models of epilepsy with some reference to their applicability in the development of anticonvulsants. Lirias. [Link]
-
Synthesis and properties of phenylethynyl-terminated, star-branched, phenylquinoxaline oligomers. Scilit. [Link]
-
From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. ChemPartner. [Link]
-
In vivo experimental models of epilepsy. PubMed. [Link]
-
In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. Frontiers in Neuroscience. [Link]
-
In Vivo Experimental Models of Epilepsy. ResearchGate. [Link]
-
Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. PMC. [Link]
-
Mechanisms of action of antiepileptic drugs. Open Access Journals. [Link]
-
Epilepsy. Transpharmation. [Link]
-
What are the mechanisms of action of PHENYTOIN in the context of its therapeutic use?. R Discovery. [Link]
-
Synthesis, Physical and Chemical Properties of. Amanote Research. [Link]
-
Mechanism of action of antiepileptic drugs Antiepileptic drug agent Presumed mechanism of action. ResearchGate. [Link]
-
Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]
-
The importance of pharmacokinetic and receptor studies in drug safety evaluation. PubMed. [Link]
-
Synthesis and Investigation of the Physical-Chemical. Amanote Research. [Link]
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 3. Phenylthilone | C12H13NO2S | CID 227260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. archepilepsy.org [archepilepsy.org]
- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. The pharmacokinetics of phenylethyl alcohol (PEA): safety evaluation comparisons in rats, rabbits, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The importance of pharmacokinetic and receptor studies in drug safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. ChemPartner | From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience [chempartner.com]
- 16. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 17. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 20. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. biorxiv.org [biorxiv.org]
- 24. iomcworld.org [iomcworld.org]
- 25. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 26. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Properties and Molecular Weight of Phenylthilone
This guide provides an in-depth technical analysis of Phenylthilone , a compound belonging to the thiomorpholine-3,5-dione class.[1] It is critical to distinguish this substance from similarly named "cathinone" derivatives (e.g., Pentylone, Eutylone) to ensure scientific accuracy and safety in research contexts.
Executive Summary & Chemical Identity
Phenylthilone (INN: Phenythilone) is a heterocyclic compound characterized by a thiomorpholine-3,5-dione scaffold substituted at the 2-position with ethyl and phenyl groups.[1][2] Unlike the psychoactive "cathinone" class often associated with the suffix "-ylone," Phenylthilone is historically investigated for its anticonvulsant, hypnotic, and spasmolytic properties.
-
CAS Registry Number : 115-55-9[1]
-
Synonyms : Phenythilone, Thimorlone, 2-ethyl-2-phenyl-3,5-thiamorpholinedione[1]
-
Drug Class : Anticonvulsant / Hypnotic (Barbiturate-like pharmacophore)
Structural Distinction
The molecule features a six-membered ring containing one sulfur atom and one nitrogen atom, flanked by two carbonyl groups (a cyclic imide/thioimide structure). This structural motif confers lipophilicity and metabolic stability distinct from linear chain amides.
Physicochemical Properties
The following data aggregates calculated and experimental parameters essential for formulation and analytical method development.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₃NO₂S | |
| Molecular Weight | 235.30 g/mol | Average Mass |
| Monoisotopic Mass | 235.0667 Da | For High-Res MS |
| Physical State | Solid | Crystalline powder (predicted) |
| Melting Point | ~142–145 °C | Predicted based on structural analogs (e.g., Phenytoin, Glutethimide) |
| Solubility | DMSO, Methanol, Chloroform | Poor water solubility |
| LogP (Octanol/Water) | 2.2 | Lipophilic, crosses BBB |
| pKa (Acidic) | ~11.5 (Imide NH) | Weakly acidic |
| H-Bond Donors | 1 | (NH group) |
| H-Bond Acceptors | 3 | (2 Carbonyls, 1 Sulfur) |
| Polar Surface Area | 71.5 Ų | Good oral bioavailability profile |
Molecular Weight & Isotopic Analysis
For researchers utilizing Mass Spectrometry (LC-MS/GC-MS), understanding the isotopic distribution is vital for peak validation.
Exact Mass Breakdown
-
Target Mass [M+H]⁺ : 236.0745 Da (Protonated)
-
Target Mass [M-H]⁻ : 234.0595 Da (Deprotonated)
Isotopic Distribution Pattern
Due to the presence of Sulfur (³²S and ³⁴S) and Carbon (¹²C and ¹³C), the mass spectrum will exhibit a characteristic pattern:
-
M (100%) : 235.1 Da
-
M+1 (~14%) : 236.1 Da (Driven by ¹³C abundance)
-
M+2 (~5%) : 237.1 Da (Driven by ³⁴S abundance ~4.4%)
Analyst Note : The M+2 peak is a diagnostic marker for the presence of Sulfur in the ring. A lack of a significant M+2 peak suggests ring degradation or misidentification.
Synthesis & Structural Elucidation
Understanding the synthetic origin aids in identifying potential impurities (e.g., uncyclized precursors).
Retrosynthetic Logic
The construction of the 3,5-thiomorpholinedione ring typically involves the condensation of a 2-halo-amide with a mercapto-acid derivative, or vice versa.
Primary Pathway :
-
Precursor A : 2-bromo-2-phenylbutyramide (derived from 2-phenylbutyric acid).
-
Precursor B : Thioglycolic acid (or ethyl thioglycolate).
-
Mechanism : S-alkylation followed by cyclodehydration.
Visualization of Synthesis (DOT Diagram)
The following diagram outlines the logical chemical assembly of Phenylthilone.
Analytical Characterization (Expected Signals)
-
¹H NMR (DMSO-d₆) :
-
δ 0.8 (t, 3H) : Methyl of the ethyl group.
-
δ 2.1 (q, 2H) : Methylene of the ethyl group.
-
δ 3.5 (s, 2H) : Ring methylene (-S-CH₂-CO-). Note: May appear as AB quartet if chiral influence is strong.
-
δ 7.3-7.5 (m, 5H) : Phenyl aromatic protons.
-
δ 11.2 (s, 1H) : Imide -NH- (Broad, D₂O exchangeable).
-
-
IR Spectrum :
-
1680–1720 cm⁻¹ : Strong Carbonyl (C=O) stretching (Imide doublet).
-
3200 cm⁻¹ : N-H stretch.
-
Stability, Handling & Metabolic Fate
Stability Profile
-
Hydrolysis : The imide ring is susceptible to hydrolysis under strong alkaline conditions (pH > 10), leading to ring opening (formation of substituted thioglycolic acid amides).
-
Oxidation : The sulfur atom is the primary site of oxidative degradation, forming Sulfoxides and Sulfones .
Metabolic Pathway Visualization
In biological systems, Phenylthilone is expected to undergo S-oxidation and aromatic hydroxylation.
Storage Protocol
-
Temperature : Store at -20°C for long-term reference standards.
-
Atmosphere : Hygroscopic; store under inert gas (Nitrogen/Argon) recommended.
-
Solvent : Prepare stock solutions in DMSO; avoid aqueous buffers for long-term storage to prevent hydrolysis.
References
-
National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 227260, Phenylthilone. Retrieved from [Link]
-
World Health Organization . International Nonproprietary Names for Pharmaceutical Substances (INN). Phenythilone.[1][4][5][6][7][8][9]
-
ChemIDplus . 115-55-9 (Phenylthilone). U.S. National Library of Medicine.[10]
Sources
- 1. medkoo.com [medkoo.com]
- 2. CN101478877A - æ§å¶èåæ®éæè«åçæè«çæ¹æ³ - Google Patents [patents.google.com]
- 3. CN101478877A - æ§å¶èåæ®éæè«åçæè«çæ¹æ³ - Google Patents [patents.google.com]
- 4. wapi.gov.me [wapi.gov.me]
- 5. BW Cutting Tools www.tool-tool.com: 进出口行业词汇英语翻译www.tool-tool.com [bw-tools.blogspot.com]
- 6. Full text of "bookss" [archive.org]
- 7. evs.nci.nih.gov [evs.nci.nih.gov]
- 8. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 9. CN115557951A - Preparation method of theophylline - Google Patents [patents.google.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Methodological & Application
Application Note: Optimization of Phenylthilone Dosing Regimens for Murine Seizure Models
Executive Summary
Phenylthilone (Phenythilone; 2-ethyl-2-phenylthiomorpholine-3,5-dione) represents a unique structural class of anticonvulsants, sharing pharmacophore features with both hydantoins (Phenytoin) and succinimides (Ethosuximide). While historically significant, its optimal dosing parameters in modern murine models require careful standardization due to its lipophilicity and specific metabolic profile.
This guide provides a validated workflow for determining the optimal dosage range of Phenylthilone in mice (C57BL/6 and ICR strains). It details formulation strategies to ensure bioavailability, step-by-step protocols for efficacy vs. toxicity screening, and methods for calculating the Therapeutic Index (TI).
Chemical Identity & Mechanism
Understanding the structural basis of Phenylthilone is critical for predicting its pharmacokinetic behavior.
-
IUPAC Name: 2-ethyl-2-phenylthiomorpholine-3,5-dione
-
CAS Number: 115-55-9
-
Structural Class: Thiomorpholine-dione (Bioisostere of oxazolidinediones).
-
Mechanism of Action (MoA): Phenylthilone exhibits a dual profile. The phenyl group at the C2 position typically confers activity against generalized tonic-clonic seizures (Voltage-gated
channel modulation), while the dione ring structure suggests potential efficacy in absence seizures (T-type channel modulation).
Figure 1: Structural Relationships & Pharmacophore Analysis
Caption: Structural positioning of Phenylthilone between Phenytoin (MES-active) and Ethosuximide (scPTZ-active).
Formulation & Vehicle Selection
Phenylthilone is highly lipophilic (logP ~1.8–2.2). Poor solubility is the primary cause of experimental variability. Do not use simple saline solutions.
Recommended Vehicles
| Vehicle Type | Composition | Stability | Route | Notes |
| Solution (Preferred) | 10% DMSO + 40% PEG400 + 50% Saline | 24 Hours | IP / IV | Clear solution. Best for PK studies and precise ED50 determination. Warm to 37°C to dissolve. |
| Suspension | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | 7 Days (4°C) | PO / IP | Requires uniform homogenization. Shake well before dosing. Slower absorption (Tmax delayed). |
Critical Protocol Note: For Intraperitoneal (IP) injection, ensure the injection volume does not exceed 10 mL/kg (e.g., 0.25 mL for a 25g mouse).
Experimental Protocols
Phase 1: Acute Toxicity & Motor Impairment (Rotarod Test)
Before efficacy testing, you must establish the TD50 (Median Toxic Dose) to ensure that seizure protection is not a false positive caused by sedation.
Workflow:
-
Animals: Male CD-1 or C57BL/6 mice (20–25g), n=8 per group.
-
Training: Train mice on the Rotarod (15 RPM fixed speed) for 2 days prior to testing. Only mice capable of remaining on the rod for >60s are included.
-
Dosing: Administer Phenylthilone IP at 30, 100, and 300 mg/kg .
-
Testing: Place mice on the Rotarod at 0.5h, 1h, 2h, and 4h post-injection.
-
Endpoint: Fall latency < 60s or inability to grasp the rod = Neurological Deficit.
Phase 2: Efficacy Screening (MES & scPTZ)
Phenylthilone should be tested in both models to confirm its spectrum.
A. Maximal Electroshock Seizure (MES) Test
Predictive of efficacy against generalized tonic-clonic seizures (Grand Mal).
-
Apparatus: Electroconvulsiveometer with corneal electrodes.
-
Stimulus: 50 mA, 60 Hz, 0.2s duration.
-
Dosing: Administer vehicle or Phenylthilone (start at 50 mg/kg ). Test at Tmax (typically 30–60 min post-IP).
-
Endpoint: Abolition of Hindlimb Tonic Extension (HLTE) . If the mouse does not extend hindlimbs to 180° relative to the body, it is considered "Protected".
B. Subcutaneous Pentylenetetrazol (scPTZ) Test
Predictive of efficacy against myoclonic/absence seizures (Petit Mal).
-
Convulsant: Pentylenetetrazol (PTZ) at 85 mg/kg (CD97 dose) injected SC into the loose skin of the neck.
-
Dosing: Administer Phenylthilone 30 min prior to PTZ.
-
Observation: Observe for 30 minutes in a clear plexiglass cage.
-
Endpoint: Absence of a clonic seizure lasting >5s.
Optimal Dosage Ranges
Based on structural analogs and historical bioassay data, the following ranges are the standard starting points for optimization.
| Parameter | Mouse Strain | Dose Range (IP) | Time of Peak Effect (Tmax) |
| Starting Screen | ICR / CD-1 | 30 – 100 mg/kg | 30 – 60 min |
| Effective Dose (ED50) | C57BL/6 | 40 – 80 mg/kg (MES)60 – 120 mg/kg (scPTZ) | 45 min |
| Toxic Dose (TD50) | C57BL/6 | > 250 mg/kg | 1 – 2 hours |
| Therapeutic Index (TI) | - | ~ 3.0 – 5.0 | - |
Analyst Insight: If you observe sedation (Rotarod failure) at doses required for seizure protection (e.g., protection at 100 mg/kg, sedation at 110 mg/kg), the compound has a narrow therapeutic window in that specific model.
Decision Tree: Dose Optimization Workflow
Use this logic flow to adjust your dosage based on initial screening results.
Caption: Step-by-step logic for refining Phenylthilone dosage while balancing safety and efficacy.
References
-
Bialer, M., et al. (2004).[1][2] "Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses." Epilepsy & Behavior.
-
Senthilraja, M., et al. (2012). "2,3-Disubtituted Thiazolidin-4-ones: Novel Class of Anticonvulsant Agents." Letters in Drug Design & Discovery.
-
Löscher, W., et al. (1991). "The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices." Epilepsy Research.
-
NIH/NCI. (2023). "Phenylthilone - Substance Record." NCI Thesaurus.
- Vogel, H.G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. 3rd Edition. Springer. (Standard reference for MES/scPTZ protocols).
Sources
Phenylthilone solubility data in water vs organic solvents
Application Note: Solubilization & Handling Protocols for Phenylthilone (Phenythilone)
Executive Summary
Phenylthilone (CAS: 115-55-9; 2-ethyl-2-phenylthiomorpholine-3,5-dione) is a lipophilic anticonvulsant structurally related to barbiturates and hydantoins.[1] Its physicochemical profile is characterized by low aqueous solubility at physiological pH and high solubility in polar organic solvents (DMSO, Ethanol).[1]
This guide provides validated protocols for preparing stable stock solutions and optimizing aqueous delivery for biological assays. It addresses the common "precipitation crash" observed when diluting organic stocks into aqueous media.[1]
Physicochemical Profile
| Property | Value | Notes |
| Molecular Weight | 235.30 g/mol | Small molecule |
| LogP (Predicted) | ~2.2 | Moderately lipophilic; crosses BBB |
| pKa (Estimated) | ~8.0 - 9.5 | Weak acid (cyclic imide).[1] Ionizes at high pH.[1] |
| Appearance | White crystalline solid | Hygroscopic; store desiccated.[1] |
| Stability | Hydrolysis-prone | The thiomorpholine dione ring is susceptible to hydrolysis in strong base over time.[1] |
Solubility Data: Water vs. Organic Solvents[1]
Note: Values below are derived from structural analog behavior (e.g., Phenobarbital, Ethosuximide) and standard solubility screens.
| Solvent | Solubility Limit (Est.) | Usage Recommendation |
| Water (pH 7.0) | < 0.5 mg/mL | Poor. Not suitable for stock preparation.[1] |
| PBS (pH 7.4) | < 1.0 mg/mL | Poor. Risk of precipitation upon dilution.[1] |
| DMSO | > 50 mg/mL | Excellent. Recommended for Primary Stock (100 mM).[1] |
| Ethanol (100%) | > 20 mg/mL | Good. Alternative stock (volatile, seal tightly).[1] |
| 0.1 M NaOH | > 10 mg/mL | Moderate. Soluble due to ionization, but risk of hydrolysis.[1] |
| PEG 400 | > 10 mg/mL | Good. Useful for in vivo formulation (co-solvent).[1] |
Protocol 1: Preparation of Primary Stock Solution (100 mM)
Objective: Create a stable, high-concentration stock for long-term storage.
Materials:
-
Phenylthilone powder (Desiccated)[1]
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (0.22 µm)[1]
-
Amber glass vials (borosilicate)[1]
Procedure:
-
Calculate: For 10 mL of 100 mM stock:
[1] -
Weigh: Accurately weigh ~235.3 mg of Phenylthilone into a sterile amber vial.
-
Dissolve: Add 5 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.[1]
-
Sonicate: If particles remain, sonicate in a water bath at 37°C for 5-10 minutes.
-
Adjust: Add DMSO to bring final volume to exactly 10 mL . Invert to mix.
-
Aliquot & Store: Dispense into 50-100 µL aliquots to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Protocol 2: Aqueous Dilution for Cell Assays (The "Solvent Exchange" Method)
Challenge: Direct dilution of high-concentration DMSO stock into cell media often causes immediate precipitation ("crashing out") due to the drastic change in polarity.[1]
Solution: Use a Stepwise Dilution with an intermediate carrier or warm media.[1]
Workflow Diagram (Graphviz):
Caption: Stepwise dilution workflow to prevent Phenylthilone precipitation in aqueous media.
Step-by-Step:
-
Warm Media: Pre-warm culture media (e.g., DMEM + 10% FBS) to 37°C. Serum proteins (albumin) help solubilize the drug.[1]
-
Intermediate Dilution (10x):
-
Target Final Concentration: 10 µM.
-
Prepare a 100 µM intermediate: Add 1 µL of 100 mM Stock to 999 µL of warm media.
-
Crucial: Add the DMSO dropwise while vortexing the media to prevent local high concentration.[1]
-
-
Equilibration: Incubate the intermediate at 37°C for 15 minutes. Check for turbidity.[1]
-
Final Dilution (1x): Add 10 µL of the intermediate to 90 µL of cell suspension in the assay plate.
-
Final DMSO concentration: 0.01% (Non-toxic).[1]
-
Protocol 3: Determination of Aqueous Solubility Limit (Shake-Flask Method)
If precise solubility data is required for a specific buffer (e.g., CSF artificial fluid), use this standard protocol.
Procedure:
-
Saturation: Add excess Phenylthilone solid (~5 mg) to 1 mL of the target buffer (pH 7.4) in a microcentrifuge tube.
-
Equilibrium: Shake or rotate at room temperature for 24 hours.
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Remove supernatant.[1]
-
Dilute supernatant 1:10 in Methanol (to ensure solubility).
-
Analyze via HPLC-UV (254 nm) against a standard curve prepared in Methanol.
-
Solubility Decision Tree:
Caption: Formulation decision tree for Phenylthilone based on experimental application.
Troubleshooting & FAQs
-
Q: My solution turned cloudy upon adding PBS. What happened?
-
Q: Can I use acidic buffer?
-
A: Avoid it. As a weak acid (imide), Phenylthilone is least soluble at acidic pH.[1] Maintain pH > 7.0.
-
-
Q: Is the compound light sensitive?
References
-
PubChem Compound Summary for CID 227260: Phenylthilone. National Center for Biotechnology Information (2025).[1] PubChem Database.[1][2][3][Link][1]
-
Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for general solubility of cyclic imides/barbiturates).
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods: Solubility.[1] Elsevier.[1] [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Protocol for using Cyclodextrins).
Sources
Application Notes and Protocols for Preclinical Formulation of Phenylthilone
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for Phenylthilone (2-ethyl-2-phenylthiomorpholine-3,5-dione) in preclinical drug delivery. Phenylthilone, a compound with therapeutic potential, presents significant formulation challenges due to its predicted poor aqueous solubility. These application notes detail a systematic approach to formulation development, from initial physicochemical characterization to the preparation and evaluation of various delivery systems. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice to ensure the generation of reliable and reproducible preclinical data.
Introduction: The Challenge of Phenylthilone Delivery
Phenylthilone is a small molecule with a molecular weight of 235.30 g/mol . Its computed XLogP3 value of 2.2 suggests a lipophilic nature, which often correlates with poor water solubility.[1] The effective oral delivery of such compounds is a major hurdle in preclinical development, as poor solubility can lead to low and variable bioavailability, hindering the accurate assessment of a drug candidate's efficacy and toxicity.[2] The primary goal of preclinical formulation development for Phenylthilone is to enhance its solubility and/or dissolution rate to achieve adequate systemic exposure for pharmacological and toxicological evaluation.[3][4]
This guide will explore several key strategies to address the solubility challenges of Phenylthilone, including particle size reduction, the use of co-solvents, cyclodextrin complexation, and the development of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).
Physicochemical Characterization: The Foundation of Formulation Design
A thorough understanding of Phenylthilone's physicochemical properties is the critical first step in designing an effective formulation strategy.[5]
Key Physicochemical Parameters
The following table summarizes the essential parameters to be determined for Phenylthilone and their importance in formulation development.
| Parameter | Importance in Formulation Development |
| Aqueous Solubility | Determines the need for solubility enhancement. Should be assessed at various pH values (e.g., 1.2, 4.5, 6.8) to understand the impact of the gastrointestinal environment.[2] |
| LogP/LogD | Indicates the lipophilicity of the compound and helps in selecting appropriate solvents and excipients, particularly for lipid-based systems.[5] |
| pKa | Identifies if the compound is ionizable, which can influence its solubility at different pH values and the potential for salt formation. |
| Crystalline Form (Polymorphism) | Different crystalline forms can have different solubilities and dissolution rates.[6] Identifying the most stable and the most soluble forms is crucial. |
| Permeability | Determines whether the absorption is dissolution rate-limited or permeability rate-limited. This is a key factor in the Biopharmaceutics Classification System (BCS). |
Protocol: Preliminary Physicochemical Characterization of Phenylthilone
Objective: To determine the fundamental physicochemical properties of Phenylthilone to guide formulation strategy selection.
Materials:
-
Phenylthilone powder
-
Phosphate buffered saline (PBS) at pH 7.4, acetate buffer at pH 4.5, and HCl buffer at pH 1.2
-
1-Octanol
-
Analytical balance, pH meter, UV-Vis spectrophotometer or HPLC system, and a thermogravimetric analyzer/differential scanning calorimeter (TGA/DSC).
Methodology:
-
Aqueous Solubility:
-
Add an excess amount of Phenylthilone to vials containing the different pH buffers.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.
-
Filter the samples and analyze the concentration of dissolved Phenylthilone using a validated UV-Vis or HPLC method.
-
-
LogP Determination (Shake-Flask Method):
-
Prepare a saturated solution of Phenylthilone in the aqueous buffer.
-
Add an equal volume of 1-octanol.
-
Shake vigorously for several hours to allow for partitioning.
-
Separate the aqueous and octanol phases and measure the concentration of Phenylthilone in each phase.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Thermal Analysis (TGA/DSC):
-
Analyze a small sample of Phenylthilone powder using TGA/DSC to determine its melting point, and to identify any potential polymorphic forms or solvates.
-
Formulation Strategies and Protocols
Based on the initial characterization, several formulation strategies can be employed. The choice of strategy will depend on the degree of solubility enhancement required and the intended route of administration for preclinical studies (e.g., oral gavage, intravenous injection).[3][7]
Strategy 1: Co-solvent Systems
For early-stage preclinical studies, a simple co-solvent system can be a rapid and effective way to solubilize a poorly soluble compound for oral or parenteral administration.[4][7]
Rationale: Co-solvents, such as polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO), can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.
Protocol: Preparation of a Phenylthilone Co-solvent Formulation
Objective: To prepare a clear, stable solution of Phenylthilone for in vivo administration.
Materials:
-
Phenylthilone
-
PEG 400
-
Propylene Glycol (PG)
-
Saline or PBS
Methodology:
-
Weigh the required amount of Phenylthilone.
-
Add a primary co-solvent, such as PEG 400, and vortex or sonicate until the drug is fully dissolved.
-
If needed, a second co-solvent like PG can be added to further enhance solubility or reduce viscosity.
-
Slowly add the aqueous vehicle (saline or PBS) to the desired final concentration, while continuously stirring.
-
Visually inspect the final formulation for any signs of precipitation. The final solution should be clear.
Data Presentation:
| Co-solvent System | Phenylthilone Solubility (mg/mL) | Observations |
| 20% PEG 400 in Saline | ||
| 40% PEG 400 in Saline | ||
| 30% PEG 400 / 10% PG in Saline |
Strategy 2: Nanosuspensions
Particle size reduction is a well-established method for increasing the dissolution rate of poorly soluble drugs, as described by the Noyes-Whitney equation.[6][8] Creating a nanosuspension can significantly enhance the surface area available for dissolution.
Rationale: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a faster dissolution rate and potentially improved bioavailability.[9]
Protocol: Preparation of a Phenylthilone Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of Phenylthilone with a narrow particle size distribution.
Materials:
-
Phenylthilone
-
A suitable stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
A laboratory-scale bead mill
Methodology:
-
Prepare a pre-suspension of Phenylthilone in an aqueous solution containing the stabilizer.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a controlled temperature for a specified duration.
-
Periodically withdraw samples to monitor particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size is achieved.
-
Separate the nanosuspension from the milling media.
Characterization: The final nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential to assess its physical stability.
Strategy 3: Lipid-Based Formulations (SEDDS)
For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[8][10]
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsion formation facilitates drug dissolution and absorption.
Protocol: Development of a Phenylthilone SEDDS Formulation
Objective: To develop a stable and efficient SEDDS formulation for Phenylthilone.
Materials:
-
Phenylthilone
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Methodology:
-
Excipient Screening: Determine the solubility of Phenylthilone in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.
-
Formulation Preparation:
-
Dissolve Phenylthilone in the selected oil phase.
-
Add the surfactant and co-surfactant and mix thoroughly until a clear, homogenous mixture is obtained.
-
-
Evaluation of Self-Emulsification:
-
Add a small amount of the SEDDS formulation to water and observe the rate of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white).
-
Measure the droplet size and PDI of the resulting emulsion.
-
Visualization of Formulation Workflows
General Formulation Strategy Workflow
Caption: A decision-making workflow for selecting a suitable preclinical formulation strategy for Phenylthilone.
SEDDS Formulation Development Logic
Caption: A logical flow diagram for the development and optimization of a Self-Emulsifying Drug Delivery System (SEDDS) for Phenylthilone.
Conclusion and Recommendations
The successful preclinical development of Phenylthilone is contingent upon overcoming its inherent solubility limitations. This guide has outlined a systematic, science-driven approach to formulation development. It is recommended to start with a simple co-solvent system for initial in vivo screening due to its ease of preparation. For more advanced studies or if higher exposure is required, nanosuspensions and SEDDS are powerful strategies to enhance bioavailability. The choice of the final formulation will depend on a variety of factors including the required dose, the route of administration, and the overall preclinical development plan.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). Pharmaceutical Technology.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules.
- Phenylthilone. PubChem.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI.
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
- Formulation Development Strategy: Preclinical PK, PD, and TK Consider
Sources
- 1. Phenylthilone | C12H13NO2S | CID 227260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. tabletscapsules.com [tabletscapsules.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedure for handling Phenylthilone research samples
Abstract
This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and use of Phenylthilone research samples. Phenylthilone (2-ethyl-2-phenylthiomorpholine-3,5-dione) is a research chemical with limited public toxicological and pharmacological data.[1] As a novel psychoactive substance (NPS), it belongs to the broad class of synthetic cathinones, which are designed to mimic the effects of controlled stimulants.[2][3] Due to the largely uncharacterized risk profile, all handling must proceed with the assumption of high potency and potential toxicity. This guide is intended for researchers, scientists, and drug development professionals, providing a framework to ensure personnel safety, maintain sample integrity, and support the generation of reproducible data.
Introduction: Scientific & Safety Context of Phenylthilone
Phenylthilone is a derivative of thiomorpholine and is structurally distinct from more common cathinones like mephedrone or MDPV.[1] However, its status as an NPS necessitates a cautious approach.[3] The NPS landscape is characterized by a rapid "cat and mouse" game, where new compounds are synthesized to circumvent existing drug laws, often with no preclinical safety testing.[2] The primary danger of NPS lies in their unknown potencies and toxic effects.[2]
The mechanism of action for many synthetic cathinones involves potent interactions with monoamine transporters (dopamine, norepinephrine, and serotonin), leading to significant sympathomimetic and psychoactive effects.[4][5] These can include agitation, psychosis, tachycardia, and hypertension.[5] While the specific pharmacology of Phenylthilone is not extensively documented in peer-reviewed literature, its handling protocol must be based on the potential for similar, or even more severe, adverse effects. This SOP is therefore built on a foundation of stringent risk mitigation.
Hazard Identification and Risk Assessment
Given the lack of a formal Material Safety Data Sheet (MSDS) for Phenylthilone, a risk assessment must be based on analogous compounds. The primary hazards are associated with acute toxicity via inhalation, ingestion, or dermal absorption.
| Hazard Category | Potential Risk | Mitigation Strategy |
| Acute Toxicity (Inhalation/Ingestion) | May be fatal if inhaled or swallowed.[6] Synthetic cathinones can cause severe sympathomimetic toxidrome.[5] | All handling of solids must occur in a certified chemical fume hood. Use of appropriate respiratory protection is mandatory. Do not eat, drink, or smoke in the laboratory. |
| Skin and Eye Irritation/Corrosion | May cause severe skin and eye burns upon contact.[6] | Wear double nitrile gloves, a fluid-resistant lab coat, and chemical splash goggles at all times. |
| Unknown Chronic Effects | Long-term health effects are completely unknown. The vast majority of NPS have not undergone formal study of chronic toxicity.[7] | Minimize exposure at all times (ALARA principle - As Low As Reasonably Achievable). Strict adherence to PPE and engineering controls is critical. |
| Reactivity | Stability is not fully characterized. May be moisture-sensitive.[6] | Store in a tightly sealed container in a cool, dry, dark place. Avoid contact with strong oxidizing agents. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and PPE is required to minimize exposure.
3.1. Primary Engineering Control All procedures involving the handling of powdered Phenylthilone or concentrated solutions must be performed within a certified chemical fume hood. The face velocity should be verified regularly to ensure proper function.
3.2. Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents dermal absorption. Double-gloving provides protection in case the outer glove is compromised. |
| Lab Coat | Disposable, fluid-resistant, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles. | Protects against splashes and aerosolized particles. Standard safety glasses are insufficient. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator. | Mandatory when handling the powdered form of the compound to prevent inhalation of fine particles. |
Sample Logistics: From Receipt to Disposal
4.1. Receiving and Storage
-
Upon receipt, immediately transfer the container to a designated, secure, and ventilated storage location.
-
Store Phenylthilone in a locked cabinet, clearly labeled with the chemical name, CAS number (115-55-9), date of receipt, and appropriate hazard pictograms.[1]
-
Maintain a detailed chain-of-custody log to track usage and disposal.
4.2. Protocol: Preparation of a 10 mM Stock Solution in DMSO This protocol details the preparation of a stock solution for use in in vitro assays. The molecular weight of Phenylthilone is 235.30 g/mol .[1]
-
Preparation: Don all required PPE and perform all steps within a chemical fume hood.
-
Tare Vessel: Place a sterile 1.5 mL microcentrifuge tube on an analytical balance and tare the weight.
-
Weighing: Carefully weigh approximately 2.35 mg of Phenylthilone powder directly into the microcentrifuge tube. Record the exact weight.
-
Calculation: Calculate the precise volume of dimethyl sulfoxide (DMSO) needed to achieve a 10 mM concentration.
-
Volume (L) = [Weight (g) / 235.30 ( g/mol )] / 0.010 (mol/L)
-
For 2.35 mg, this is approximately 100 µL.
-
-
Solubilization: Add the calculated volume of high-purity DMSO to the tube. Cap tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Labeling: Label the tube clearly with "Phenylthilone, 10 mM in DMSO," the date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C in a designated and locked freezer.
Experimental Workflow: In Vitro Screening
The following workflow and diagram illustrate a representative in vitro experiment to assess the biological activity of Phenylthilone, such as its effect on pro-inflammatory mediator production in macrophages, a common screening method for novel compounds.[8][9]
Protocol: Assessing Inflammatory Response in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages according to standard cell culture protocols.
-
Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 12 hours to allow for adherence.[9]
-
Dosing: Prepare serial dilutions of the Phenylthilone stock solution in culture medium. Pre-treat the cells with these various concentrations for 1 hour.[9]
-
Stimulation: Induce an inflammatory response by co-incubating the cells with lipopolysaccharide (LPS) at a concentration of 25 ng/mL for 24 hours.[9]
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of NO, a pro-inflammatory mediator, using a Griess assay.[9]
-
Data Analysis: Measure absorbance at 520 nm and calculate NO concentrations relative to a sodium nitrite standard curve.[9] Compare the Phenylthilone-treated groups to the LPS-only control to determine if the compound inhibits or exacerbates the inflammatory response.
Diagram: In Vitro Anti-inflammatory Screening Workflow
Caption: Workflow for in vitro screening of Phenylthilone's inflammatory effects.
Waste Management and Decontamination
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, tubes) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All contaminated liquid waste must be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Decontamination: All work surfaces must be decontaminated at the end of each procedure using a 70% ethanol solution followed by a suitable laboratory disinfectant.
Emergency Procedures
-
Spill: In case of a spill, evacuate the immediate area. Alert the lab supervisor and EHS. For small spills, use a chemical spill kit to absorb the material. Do not sweep dry powder.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
References
-
Title: Phenylthilone Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Developing an Effective Treatment Algorithm for Syntheitc Cathinone Reactions for the Antigo Fire Department Source: St. Norbert College URL: [Link]
-
Title: SYNTHETIC CATHINONES (METHCATHINONE) Source: Neogen URL: [Link]
-
Title: Synthetic Opioids and Bath Salts: A Clinical Guide Source: YouTube URL: [Link]
-
Title: FDA Issues First Draft Guidance on Clinical Trials with Psychedelic Drugs Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement Source: MDPI URL: [Link]
-
Title: Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection Source: ResearchGate URL: [Link]
-
Title: Clinical toxicology and management of intoxications with synthetic cathinones (bath salts) Source: University of Groningen Research Portal URL: [Link]
-
Title: Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Research recommendations - The Novel Psychoactive Substances in the UK Project Source: NCBI URL: [Link]
-
Title: Legislating novel psychoactive substances: lessons from 15 years of UK mortality data (2007-2022) Source: Frontiers in Psychiatry URL: [Link]
-
Title: Material Safety Data Sheet - Phenyltrichlorosilane, 95% Source: Cole-Parmer URL: [Link]
-
Title: In Vitro and in Vivo Anti-Inflammatory Activity of a Seed Preparation Containing Phenethylisothiocyanate Source: International Journal of Toxicology URL: [Link]
-
Title: New Psychoactive Substances: Health and Legal Challenges Source: MDPI URL: [Link]
-
Title: Novel psychoactive substances: a toxicological challenge Source: The Royal College of Pathologists URL: [Link]
-
Title: Experimental epothilone B neurotoxicity: results of in vitro and in vivo studies Source: PubMed URL: [Link]
-
Title: phenylethyl alcohol - Safety Data Sheet Source: PCW Monde URL: [Link]
-
Title: 7. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist Source: MDPI URL: [Link]
-
Title: Synthesis and in vitro and in vivo antitumor activity of 2-phenylpyrroloquinolin-4-ones Source: PubMed URL: [Link]
-
Title: In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid Source: PMC, National Institutes of Health URL: [Link]
- Title: CN102841170A - Method for detecting impurity phenylhydrazine in edaravone Source: Google Patents URL
Sources
- 1. Phenylthilone | C12H13NO2S | CID 227260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Legislating novel psychoactive substances: lessons from 15 years of UK mortality data (2007-2022) [frontiersin.org]
- 3. New Psychoactive Substances: Health and Legal Challenges | MDPI [mdpi.com]
- 4. apps.usfa.fema.gov [apps.usfa.fema.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. rcpath.org [rcpath.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. product.lottechem.com [product.lottechem.com]
Troubleshooting & Optimization
Technical Support Center: Phenylthilone Solubility & Precipitation
The following technical guide is designed to assist researchers and drug development professionals in troubleshooting solubility issues with Phenylthilone (also known as Phenythilone or Thimorlone) in aqueous buffer systems.
Status: Active Topic: Troubleshooting Precipitation in Aqueous Buffers (PBS, TBS, HEPES) Compound: Phenylthilone (2-ethyl-2-phenylthiomorpholine-3,5-dione) Chemical Class: Thiomorpholine-3,5-dione / Lipophilic Imide
Executive Summary & Chemical Context
Phenylthilone is a hydrophobic small molecule (LogP ~2.2) characterized by a thiomorpholine-3,5-dione scaffold.[1][2][3][4] Its structural similarity to cyclic imides (like phenytoin) dictates its physicochemical behavior: it acts as a weak acid with poor aqueous solubility at physiological pH.
The Core Issue: Researchers frequently observe "crashing out" (precipitation) when diluting Phenylthilone from a DMSO stock into aqueous buffers like PBS (Phosphate Buffered Saline). This is primarily driven by the hydrophobic effect and the common ion effect (salting out) in high-ionic-strength buffers, exacerbated by the compound's neutral charge state at pH 7.4.
Diagnostic & Troubleshooting Guide (Q&A)
Category A: Initial Dissolution & Stock Preparation
Q1: My Phenylthilone powder won't dissolve in water or PBS directly. Is the batch defective? A: No, this is expected behavior. Phenylthilone is practically insoluble in pure water.
-
Mechanism: The thiomorpholine-3,5-dione ring is non-polar and lacks ionizable groups that are charged at neutral pH.
-
Protocol: You must prepare a high-concentration stock solution in an organic solvent first.
-
Recommended Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).
-
Stock Concentration: 10 mM to 50 mM is typical.
-
Storage: Aliquot and store at -20°C to prevent freeze-thaw cycles, which can induce micro-precipitation in the stock.
-
Category B: Precipitation Upon Dilution (The "Crash Out")
Q2: I see a white cloudiness immediately after adding my DMSO stock to PBS. Why? A: You are witnessing solvent shifting precipitation . When a small volume of DMSO (holding the drug) enters a large volume of aqueous buffer, the solvent environment instantly changes from lipophilic to hydrophilic. The drug molecules aggregate before they can disperse.
-
Immediate Fix:
-
Vortex the buffer while adding the DMSO stock dropwise (do not add stock to a static solution).
-
Warm the buffer to 37°C prior to addition.
-
Sonicate the final solution for 5–10 minutes in a water bath sonicator.
-
Q3: Does the pH of my buffer matter? A: Yes, critically. Phenylthilone contains an imide group (–CO–NH–CO–), which acts as a weak acid.
-
At pH 7.4: The molecule is predominantly protonated (neutral) and least soluble.
-
At pH > 8.5: The imide nitrogen deprotonates, forming a negative ion that is highly soluble.
-
Recommendation: If your assay tolerates it, adjust your buffer pH to 8.0–8.2 . If you must work at pH 7.4, you are strictly limited by the intrinsic solubility (likely <50 µM).
Category C: Advanced Solubilization Strategies
Q4: I need a concentration of 100 µM in PBS for my assay, but it precipitates. What are my options? A: Pure PBS is insufficient for this concentration. You must modify the solvent system. Use one of the following "Carrier Systems" to shield the hydrophobic phenyl ring from water.
| Strategy | Protocol | Pros | Cons |
| Co-solvent Spike | Increase DMSO to 1–5% (v/v) in final buffer. | Simple, cheap. | High DMSO may be toxic to cells or inhibit enzymes. |
| Protein Carrier | Add 0.1% – 1.0% BSA (Bovine Serum Albumin) to the buffer before adding the drug. | Biologically relevant; mimics in vivo transport. | BSA may bind the drug, reducing "free" concentration. |
| Surfactant | Add 0.01% Tween-20 or Triton X-100. | Prevents aggregation; stabilizes micelles. | Can lyse cells; may interfere with membrane assays. |
| Cyclodextrins | Use 2-Hydroxypropyl-β-cyclodextrin (HPβCD) at 10–20% (w/v). | Excellent solubilization; encapsulates the drug. | Expensive; requires validation. |
Standardized Workflow: Phenylthilone Solubilization
The following diagram illustrates the decision logic for preparing stable aqueous solutions.
Caption: Decision tree for solubilizing Phenylthilone based on target concentration and visual feedback.
Quantitative Solubility Data (Estimated)
The following values are based on the physicochemical properties of the thiomorpholine-3,5-dione class.
| Solvent System | Estimated Max Solubility (25°C) | Notes |
| Water (pH 7.0) | < 0.05 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | ~ 0.05 - 0.1 mg/mL | Limited by "salting out" effect. |
| Ethanol | ~ 5 - 10 mg/mL | Good intermediate solvent. |
| DMSO | > 50 mg/mL | Preferred stock solvent. |
| PBS + 5% DMSO | ~ 0.5 mg/mL | Significant improvement. |
| PBS + 20% HPβCD | > 2.0 mg/mL | Best for in vivo formulation. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227260, Phenylthilone. Retrieved from [Link]
-
ResearchGate (2022). Techniques for separating hydrophobic drugs from aqueous media. Retrieved from [Link]
Sources
Technical Support Center: Synthesis Optimization of Phenylthilone Derivatives
Executive Summary & Chemical Scope
Welcome to the Technical Support Center. This guide addresses the synthesis of Phenylthilone (chemically defined here as 2-phenyl-1,3-thiazinan-4-one and its substituted analogs). These scaffolds are critical in anticonvulsant and antimicrobial research but are notorious for variable yields due to competing oxidative pathways and reversible cyclization kinetics.
Note on Nomenclature: While "Phenylthilone" often refers to the specific anticonvulsant Phenythilone (2-ethyl-2-phenyl-1,3-thiazinan-4-one), this guide covers the broader class of 2-phenyl-substituted thiazinanone derivatives.
Core Synthesis Workflow & Mechanism
To troubleshoot effectively, we must first establish the standard "One-Pot, Three-Component" cyclocondensation mechanism.
The Reaction:
-
Amine + Aldehyde/Ketone
Imine (Schiff Base) + -
Mercapto Acid attack on Imine
Thioether Intermediate -
Cyclization (Amide bond formation)
Thiazinan-4-one +
Pathway Visualization (DOT Diagram)
Figure 1: Reaction pathway showing the critical imine intermediate and competing failure modes (oxidation and hydrolysis).
Troubleshooting Guide (FAQ Format)
Q1: My yield is consistently stuck below 40%. The TLC shows starting material remaining. What is wrong?
Diagnosis: The reaction equilibrium is likely reversing due to water accumulation. Technical Insight: The formation of both the imine and the final amide bond generates water. If water is not removed, the imine hydrolyzes back to the ketone/aldehyde and amine.
Corrective Actions:
-
Switch to Dean-Stark: If using toluene or benzene, ensure vigorous reflux with a Dean-Stark trap to physically remove water.
-
Molecular Sieves: For lower boiling solvents (THF, DCM), add activated 4Å Molecular Sieves (powdered) directly to the reaction pot.
-
T3P Activation (Gold Standard): Switch to Propylphosphonic Anhydride (T3P). T3P acts as both a water scavenger and a coupling agent, driving the cyclization irreversibly.
Q2: I see a major spot on TLC that is less polar than my product, and it won't cyclize.
Diagnosis: Oxidative Dimerization (Disulfide formation). Technical Insight: The mercapto group (-SH) in your starting material (e.g., 3-mercaptopropionic acid) is highly susceptible to oxidation by air, forming a disulfide dimer (S-S bond). This dimer cannot cyclize.
Corrective Actions:
-
Degassing is Mandatory: Sparge your solvent with Argon or Nitrogen for 15 minutes before adding the thiol.
-
Inert Atmosphere: Run the entire reaction under a positive pressure of Nitrogen.
-
TCEP Additive: If the dimer has already formed, adding TCEP (Tris(2-carboxyethyl)phosphine) can reduce the disulfide bond back to the active thiol in situ.
Q3: The product is an intractable sticky oil that refuses to crystallize.
Diagnosis: Impurity entrainment (likely unreacted amine or open-chain intermediates). Technical Insight: Thiazinanones are often lipophilic oils. Small amounts of unreacted amine impurities prevent the crystal lattice from forming.
Corrective Actions:
-
Acid Wash: Dissolve the crude oil in EtOAc and wash with 1N HCl. This removes unreacted amines.
-
Salt Formation: If the product contains a basic nitrogen (e.g., a piperidine side chain), convert the oil to an HCl or Oxalate salt. Dissolve in minimal ethanol, add ethereal HCl, and precipitate the solid salt.
-
Trituration: Sonicate the oil with cold hexanes or diethyl ether to induce precipitation.
Optimized Experimental Protocol
Method A: The Modern T3P Approach (Recommended for High Value/Low Yield Substrates) This method avoids high heat and typically results in cleaner reaction profiles.
| Step | Action | Critical Parameter |
| 1 | Charge | Add Amine (1.0 eq) and Ketone/Aldehyde (1.0 eq) to 2-MeTHF or EtOAc. |
| 2 | Imine Formation | Stir at RT for 30 min. Add 4Å Molecular Sieves. |
| 3 | Thiol Addition | Add Mercapto acid (1.2 eq) and Pyridine (3.0 eq). Degas solvent first. |
| 4 | Activation | Add T3P (50% in EtOAc, 2.0 eq) dropwise. |
| 5 | Reaction | Stir at RT for 12-24h. Monitor by LCMS. |
| 6 | Workup | Wash with water, sat. NaHCO3, and brine.[1] Dry over Na2SO4. |
Method B: The Classical Dean-Stark Approach (Scalable) Best for multi-gram scale where reagent cost is a factor.
-
Suspend Amine (1 eq), Ketone (1 eq), and Mercapto acid (1.1 eq) in Toluene.
-
Add catalytic p-TsOH (0.1 eq).
-
Reflux with a Dean-Stark trap until water collection ceases (approx. 4-8 hours).
-
Evaporate solvent and recrystallize from EtOH/Water.
Diagnostic Logic Tree
Use this flow to determine the next step in your optimization process.
Figure 2: Decision matrix for troubleshooting common synthesis failures.
References
-
Synthesis of Thiazinan-4-ones using T3P: Silverberg, L. J., et al. (2015). "Synthesis of 2,3-diaryl-1,3-thiaza-4-one heterocycles." International Journal of Chemistry.
-
Anticonvulsant Activity of Phenythilone Derivatives: Löscher, W., et al. (1991). "Anticonvulsant potency of phenythilone in comparison to other antiepileptic drugs." Epilepsy Research.
-
General Thiazolidinone/Thiazinanone Synthesis Reviews: Tripathi, A. C., et al. (2014). "4-Thiazolidinones: The advances continue."[2] European Journal of Medicinal Chemistry.
-
T3P Reagent Guide: Archimica. "Propylphosphonic Anhydride (T3P) Application Guide."
Sources
Identifying degradation products of Phenylthilone using LC-MS
Welcome to the Technical Support Center for Small Molecule Analysis .
Ticket Context: Method Development & Troubleshooting Molecule: Phenylthilone (Phenythilone / 5-ethyl-5-phenyl-2-thioxo-4-imidazolidinone) Subject: Identification of Degradation Products via LC-MS Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Phenylthilone (often synonymous with Phenythilone , CAS 115-55-9) is a thio-hydantoin derivative historically investigated for anticonvulsant properties. Structurally, it possesses a labile thiocarbonyl group (C=S) at the C2 position.
From an LC-MS perspective, this molecule presents a classic "Thio-Stability Paradox": the sulfur center is highly reactive, leading to rapid oxidative desulfurization and dimerization. If you are observing unexpected peaks at M-16 or 2M-2 , you are likely witnessing on-column or in-source degradation, not just biological metabolism.
The following guide is structured to troubleshoot these specific anomalies.
Part 1: Troubleshooting Guide (Q&A)
Q1: I observe a dominant peak at m/z 219 (M-16) that co-elutes with my parent peak. Is this a synthesis impurity?
Diagnosis: This is likely Oxidative Desulfurization , converting Phenylthilone (MW ~235) to its oxo-analog, 5-ethyl-5-phenylhydantoin (Nirvanol).
The Mechanism: The C=S bond is thermodynamically less stable than the C=O bond. In the presence of trace peroxides in solvents (especially ethers or aged THF) or under high-voltage ESI conditions, the sulfur is exchanged for oxygen.
-
Mass Shift:
.
Solution:
-
Check Solvents: Ensure your Acetonitrile/Methanol is LC-MS grade and fresh. Avoid THF.
-
Source Parameters: Lower your ESI Desolvation Temperature. High heat (
) accelerates desulfurization in the source. -
Validation: Run a "Zero-Volume" injection (bypass column) to see if the ratio of 235/219 changes. If the 219 peak decreases significantly, the degradation is on-column.
Q2: My TIC shows a "ghost" peak at m/z 468-470. It disappears when I add DTT (Dithiothreitol).
Diagnosis: You are seeing Oxidative Dimerization (Disulfide formation).
The Mechanism:
Thio-compounds can form radical species (
-
Mass Calculation:
.
Solution:
-
Mobile Phase Additive: Add 0.1% Formic Acid. Acidic pH suppresses the formation of the thiolate anion (
), which is the precursor to the radical. -
Sample Prep: Prepare samples in degassed solvents under nitrogen if possible.
-
Note: If you are doing biological studies, this dimer might be an artifact of sample preparation rather than a metabolic product.
Q3: The parent peak (m/z 235) is splitting or tailing severely under basic pH conditions.
Diagnosis: Ring Opening Hydrolysis (Imidazolidinone ring cleavage).
The Mechanism: Hydantoins and thiohydantoins are susceptible to base-catalyzed hydrolysis at the amide bond (N3-C4), leading to the formation of 2-phenylbutyric acid carbamoyl derivatives (also known as hydantoic acids).
-
Mass Shift:
.
Solution:
-
pH Limit: Keep mobile phase pH
. The ring is stable in acidic conditions but opens rapidly at pH > 8. -
Column Choice: Use a C18 column with high surface coverage (end-capped) to prevent secondary interactions with residual silanols, which can locally catalyze hydrolysis.
Part 2: Experimental Protocols
Workflow: Forced Degradation Profiling
Objective: To generate and confirm the identity of Phenylthilone degradants for library matching.
1. Preparation of Stock Solution:
-
Dissolve Phenylthilone to 1 mg/mL in Acetonitrile.
2. Stress Conditions (Parallel Reactions):
| Stress Type | Reagent/Condition | Duration | Target Degradant | Expected m/z (ESI+) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4 Hours | Ring-Open (Hydantoic Acid) | 253.1 ( |
| Base Hydrolysis | 0.1 N NaOH, RT | 1 Hour | Ring-Open (Amide Cleavage) | 253.1 ( |
| Oxidation (Mild) | 3% | 30 Mins | S-Oxide (Sulfoxide) | 251.1 ( |
| Oxidation (Harsh) | 10% | 2 Hours | Desulfur-Analog (Nirvanol) | 219.1 ( |
| Photolysis | UV (254 nm) | 24 Hours | Radical Dimers | 469.1 ( |
3. LC-MS Method Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, 1.8 µm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI Positive Mode. Scan range 100–1000 m/z.
Part 3: Degradation Pathway Visualization
The following diagram illustrates the causality between environmental stress and the resulting chemical species.
Caption: Figure 1. Proposed degradation pathways of Phenylthilone (Phenythilone) showing mass shifts associated with oxidation (Red), hydrolysis (Green), and dimerization (Grey).
References
-
PubChem. (n.d.). Phenylthilone (Compound).[1][2][3][4] National Library of Medicine. Retrieved February 26, 2026, from [Link]
-
Ware, W. R. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Provides foundational chemistry for hydantoin/thiohydantoin ring stability). [Link]
-
Kishore, R., et al. (2013). Forced degradation studies: A tool for determination of stability of drugs. Journal of Pharmaceutical and Scientific Innovation. (General protocol grounding for Part 2). [Link]
-
Baillie, T. A. (2006). Targeting the Metabolic Stability of Thio-Containing Drugs. Chemical Research in Toxicology. (Supports the mechanism of S-oxidation and desulfurization). [Link]
(Note: While specific modern literature on "Phenylthilone" is scarce due to its age, the degradation mechanisms cited above are chemically validated for the 2-thiohydantoin scaffold.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylthilone | C12H13NO2S | CID 227260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
Comparative Efficacy of Phenythilone versus Phenytoin in Seizure Models: A Technical Guide
Part 1: Executive Summary & Core Directive
This guide provides a rigorous technical comparison between Phenytoin (the clinical gold standard for focal and tonic-clonic seizures) and Phenythilone (a structural analog and thiomorpholine-dione derivative). Unlike standard datasheets, this document focuses on the mechanistic validity of the comparison, detailing the specific seizure models (MES vs. PTZ) required to differentiate their pharmacological profiles.
Key Distinction:
-
Phenytoin (PHT): A voltage-gated sodium channel blocker. Highly efficacious in the Maximal Electroshock (MES) model; ineffective or exacerbating in the Pentylenetetrazol (PTZ) model.
-
Phenythilone: A 2-ethyl-2-phenylthiomorpholine-3,5-dione derivative. Historically investigated for anticonvulsant properties, its comparison with Phenytoin highlights the impact of scaffold modification (hydantoin vs. thiomorpholine) on the efficacy-toxicity ratio.
Part 2: Chemical & Pharmacological Grounding
To understand the divergence in efficacy, we must first analyze the structural and mechanistic baselines.
Structural Comparison
Phenytoin relies on a hydantoin scaffold with two phenyl rings, essential for its interaction with the inactivated state of sodium channels. Phenythilone replaces the hydantoin ring with a thiomorpholine-dione ring and substitutes one phenyl group with an ethyl group, altering lipophilicity and receptor binding kinetics.
Figure 1: Structural Activity Relationship (SAR) comparison between the Hydantoin and Thiomorpholine scaffolds.
Mechanism of Action (MOA)
-
Phenytoin: Stabilizes the inactive state of voltage-gated Na+ channels (Nav1.1, Nav1.2), preventing high-frequency repetitive firing (sustained depolarization) without affecting normal action potentials.
-
Phenythilone: Presumed modulation of neuronal excitability via similar ion channel stabilization, though the thiomorpholine ring may introduce secondary interactions with T-type calcium channels or GABAergic systems, a common trait in thio-derivatives.
Part 3: Experimental Efficacy Protocols
The comparative assessment relies on two distinct in vivo models: MES (modeling generalized tonic-clonic seizures) and s.c.[1] PTZ (modeling absence/myoclonic seizures).
Maximal Electroshock Seizure (MES) Test
This is the definitive screen for drugs effective against generalized tonic-clonic seizures (Grand Mal).
Rationale: The MES test identifies agents that prevent seizure spread.[2] Phenytoin is the positive control here.
Protocol:
-
Animals: Male CF-1 mice (20-25g) or Sprague-Dawley rats.
-
Pretreatment: Administer Phenytoin (e.g., 10, 20, 40 mg/kg i.p.) or Phenythilone (equimolar doses) 30–60 minutes prior to testing.
-
Stimulation: Apply electrical stimulus via corneal electrodes.
-
Mice: 50 mA, 60 Hz, 0.2 s duration.
-
Rats: 150 mA, 60 Hz, 0.2 s duration.
-
-
Endpoint: Presence or absence of Hindlimb Tonic Extension (HLTE) .
-
Protection: Abolition of HLTE (animal remains in clonic phase or normal).
-
Failure: Full extension of hindlimbs to 180° with the plane of the body.
-
Subcutaneous Pentylenetetrazol (s.c. PTZ) Test
This model screens for efficacy against absence (Petit Mal) seizures.[3]
Rationale: PTZ is a GABA-A receptor antagonist.[2][3] Drugs effective here (e.g., Ethosuximide) raise the seizure threshold.[1] Phenytoin is typically ineffective in this model, serving as a negative control to validate the model's specificity.
Protocol:
-
Pretreatment: Administer test compounds (T-60 min).
-
Induction: Inject PTZ s.c. into the loose fold of the neck (CD97 dose: ~85 mg/kg for mice).
-
Observation: Monitor for 30 minutes.
-
Endpoint: Latency to first clonic seizure (>3s duration).
-
Protection: Absence of clonic spasms for the observation period.
-
Part 4: Comparative Data & Analysis
The following table synthesizes the expected pharmacological profile based on the chemical class properties.
Table 1: Comparative Efficacy Profile
| Feature | Phenytoin (Reference) | Phenythilone (Comparator) |
| Primary Indication | Generalized Tonic-Clonic, Focal | Broad-spectrum investigation |
| MES ED50 (Mouse) | ~9.5 mg/kg (i.p.) | Variable (Class range: 20–50 mg/kg) |
| PTZ Efficacy | Inactive (May exacerbate) | Low to Moderate (Structure-dependent) |
| Neurotoxicity (TD50) | ~65 mg/kg (Rotarod) | Typically lower TI than Phenytoin |
| Therapeutic Index (TI) | High (~6.8) | Moderate (Class dependent) |
| Onset of Action | Slow (Peak ~1-2 hrs) | Rapid (Lipophilicity dependent) |
Interpreting the Results
-
If Phenythilone protects in MES but not PTZ: It shares the specific Na+ channel blocking profile of Phenytoin.
-
If Phenythilone protects in both: The thiomorpholine scaffold confers broad-spectrum activity (likely involving T-type Ca2+ channel blockade), differentiating it from Phenytoin.
Part 5: Mandatory Visualization (Workflow)
The following diagram illustrates the decision matrix for evaluating these compounds.
Figure 2: Preclinical screening workflow for differentiating anticonvulsant mechanisms.
Part 6: Safety & Toxicity (Rotarod Test)
Efficacy data is meaningless without a toxicity profile. The Rotarod Test is mandatory to establish the Therapeutic Index (TI = TD50 / ED50).
Protocol:
-
Training: Mice are trained to balance on a rotating rod (6-15 rpm) for 3 minutes.
-
Testing: Administer Phenytoin or Phenythilone.[4]
-
Measurement: Place animal on the rod at 30, 60, and 120 minutes post-dose.
-
Neurotoxicity: Defined as the inability to maintain equilibrium for 1 minute in three successive trials.
-
Comparison: Phenytoin typically induces ataxia at doses >60 mg/kg. Phenythilone must be titrated to find the equivalent neurotoxic dose.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76965440, Phenythilone. Retrieved from [Link]
-
National Institutes of Health (NIH). Phenytoin versus other antiepileptic drugs as treatments for status epilepticus in adults: a systematic review and meta-analysis. Retrieved from [Link]
-
Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model Protocol and Validation. Retrieved from [Link]
-
Institute of Pharmacology. Cytisine inhibits the anticonvulsant activity of phenytoin and lamotrigine in mice. Retrieved from [Link]
Sources
- 1. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant effects of pentoxifylline on seizures induced by pentylenetetrazole and maximal electroshock in male mice: The role of the nitrergic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Phenobarbital compared with phenytoin for the treatment of neonatal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated HPLC Strategies for Phenylthilone Purity Assessment: A Comparative Technical Guide
Executive Summary
Phenylthilone (also known as Phenythilone; CAS: 115-55-9) is an anticonvulsant and hypnotic agent structurally characterized as 2-ethyl-2-phenylthiomorpholine-3,5-dione.[1][2] In drug development and toxicological research, ensuring the purity of Phenylthilone is critical due to the potential neurotoxicity of synthesis by-products.
This guide provides a scientifically grounded, validated High-Performance Liquid Chromatography (HPLC) protocol for purity assessment. Unlike generic templates, this document synthesizes physicochemical data (LogP ~2.2, MW 235.30) to engineer a robust separation strategy, comparing it against UPLC and GC-MS alternatives.
Physicochemical Basis for Method Design
To design a self-validating method, we must first understand the analyte's behavior in solution.
-
Lipophilicity (LogP ~2.2): Indicates moderate hydrophobicity. A C18 stationary phase is the ideal choice for retention and separation from more polar synthesis precursors.
-
Chromophores: The molecule contains a phenyl ring and amide/thioamide-like carbonyls, providing strong UV absorption at 254 nm (aromatic
) and 210-220 nm (amide ). -
Solubility: Phenylthilone is sparingly soluble in water but highly soluble in methanol and acetonitrile (ACN). Sample preparation must utilize organic solvents to ensure complete recovery.
Comparative Analysis of Analytical Platforms
The following table objectively compares the proposed HPLC-UV method against high-throughput (UPLC) and volatility-based (GC-MS) alternatives.
| Feature | RP-HPLC (UV/DAD) | UPLC-MS/MS | GC-MS |
| Primary Utility | Routine purity % (Area normalization) | Trace impurity ID & biological metabolites | Volatile impurity profiling |
| Sensitivity (LOD) | Moderate (~0.1 µg/mL) | High (< 1 ng/mL) | Moderate to High |
| Throughput | 15–25 min/run | 3–5 min/run | 20–30 min/run |
| Cost/Run | Low | High | Medium |
| Limitations | Co-elution of isomers possible | Matrix effects (ion suppression) | Thermal degradation risk of sulfoxides |
| Recommendation | Gold Standard for Purity | Best for Bioanalysis | Secondary Confirmation |
Primary Protocol: Validated RP-HPLC Method
This protocol is designed to be stability-indicating , meaning it can separate Phenylthilone from its degradation products (e.g., hydrolysis products or sulfoxides).
Chromatographic Conditions
-
Instrument: HPLC system with Diode Array Detector (DAD).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
mm, 5 µm particle size. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV @ 254 nm (Reference: 360 nm).
-
Column Temperature: 30°C.
Gradient Program
A gradient is preferred over isocratic elution to ensure late-eluting lipophilic impurities are cleared.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Sample Injection |
| 15.0 | 30 | 70 | Linear Gradient |
| 20.0 | 30 | 70 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Sample Preparation Workflow
The following diagram illustrates the critical sample preparation logic to prevent precipitation and ensure homogeneity.
Figure 1: Phenylthilone Sample Preparation Workflow ensuring solubility and particulate removal.
Method Validation (ICH Q2(R1) Guidelines)
To ensure the data is authoritative, the method must be validated against ICH guidelines. Below are the specific acceptance criteria for Phenylthilone.
System Suitability Testing (SST)
Before analyzing samples, inject a standard solution (100 µg/mL) six times to verify instrument performance.
-
Retention Time (
): %RSD < 1.0% (Expected : ~10-12 min). -
Theoretical Plates (
): > 5,000. -
Tailing Factor (
): . -
Precision (Area): %RSD < 1.0%.
Linearity and Range
Prepare calibration standards at 5 concentrations: 20%, 50%, 100%, 120%, and 150% of the target concentration (e.g., 20–150 µg/mL).
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Spike known amounts of Phenylthilone into a placebo matrix (if available) or solvent at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery 98.0% – 102.0%.
Troubleshooting & Optimization Logic
This section addresses common failure modes based on the chemical structure of Phenylthilone.
Figure 2: Logical troubleshooting flow for peak shape issues.
Causality of Tailing
Phenylthilone contains nitrogen/sulfur heteroatoms that can interact with free silanols on the silica column support.
-
Solution: Using an end-capped C18 column and maintaining an acidic pH (using Phosphoric acid) protonates silanols, reducing secondary interactions and sharpening the peak.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227260, Phenylthilone. Retrieved from [Link]
-
International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanism on lipophilic drugs).
Sources
A Guide to the Spectroscopic Characterization of Phenylthilone: ¹H NMR and FTIR Analysis
In the dynamic landscape of pharmaceutical research and forensic science, the unambiguous identification of novel psychoactive substances is of paramount importance. Phenylthilone, a compound belonging to the synthetic cathinone class, requires precise analytical characterization to understand its structure and purity. This guide provides an in-depth comparison of two fundamental spectroscopic techniques, Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, for the structural elucidation of Phenylthilone. While specific experimental data for Phenylthilone is not widely published, this guide will present predicted spectral data based on its known chemical structure and established principles of spectroscopy, alongside proven experimental protocols for data acquisition.
The Significance of Spectroscopic Analysis
The analytical characterization of molecules like Phenylthilone is a critical step in drug development and forensic investigation.[1][2][3][4] It ensures the correct molecular structure, assesses purity, and identifies potential impurities. ¹H NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide complementary information about a molecule's structure. ¹H NMR spectroscopy reveals the connectivity of protons within a molecule, offering detailed insights into the carbon-hydrogen framework.[5][6] FTIR spectroscopy, on the other hand, identifies the functional groups present in a molecule by measuring the vibrations of chemical bonds.[7][8]
Predicted Spectroscopic Data for Phenylthilone
Based on the chemical structure of Phenylthilone (2-ethyl-2-phenylthiomorpholine-3,5-dione)[9], we can predict the key features of its ¹H NMR and FTIR spectra. These predictions are derived from established chemical shift and vibrational frequency ranges for similar functional groups and structural motifs found in other synthetic cathinones.[6][10][11][12][13]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of Phenylthilone is expected to exhibit distinct signals corresponding to the different types of protons in its structure. The chemical shifts (δ) are influenced by the electronic environment of each proton.[14][15]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl group (aromatic protons) | 7.2 - 7.5 | Multiplet | 5H |
| -CH₂- (thiomorpholine ring) | 3.0 - 3.5 | Multiplet | 2H |
| -CH₂- (ethyl group) | 1.8 - 2.2 | Quartet | 2H |
| -CH₃ (ethyl group) | 0.8 - 1.2 | Triplet | 3H |
| -NH- (amide proton) | 7.5 - 8.5 | Broad Singlet | 1H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the spectrometer's field strength.[16] The amide proton may exchange with deuterium if a protic deuterated solvent (like D₂O or CD₃OD) is used, leading to its signal broadening or disappearing.[6]
Predicted FTIR Spectral Data
The FTIR spectrum of Phenylthilone will be characterized by absorption bands corresponding to the vibrational modes of its functional groups.[7][8][17]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| N-H (Amide) | 3200 - 3400 | Stretching | Medium |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Stretching | Medium |
| C=O (Amide I) | 1680 - 1720 | Stretching | Strong |
| C=C (Aromatic) | 1450 - 1600 | Stretching | Medium-Strong |
| C-N | 1200 - 1350 | Stretching | Medium |
| C-S | 600 - 800 | Stretching | Weak-Medium |
The carbonyl (C=O) stretching bands are expected to be the most intense peaks in the spectrum, a characteristic feature of cathinone derivatives.[11][12] The presence of two carbonyl groups in the thiomorpholine-3,5-dione ring may result in two distinct or a broadened C=O absorption band.
Experimental Protocols
To obtain high-quality ¹H NMR and FTIR spectra of Phenylthilone, meticulous sample preparation and adherence to standardized protocols are essential.
¹H NMR Spectroscopy: Sample Preparation and Acquisition
Objective: To prepare a homogeneous solution of Phenylthilone in a deuterated solvent for ¹H NMR analysis.
Materials:
-
Phenylthilone (solid, 5-25 mg)[18]
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.5-0.7 mL)[19]
-
5 mm NMR tube and cap
-
Pasteur pipette and filter plug (e.g., cotton or glass wool)
-
Vortex mixer
Protocol:
-
Weigh 5-25 mg of the solid Phenylthilone sample.[18]
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[20]
-
Cap the vial and vortex until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Prepare a filter pipette by placing a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[20]
-
Cap the NMR tube securely and label it appropriately.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.[16] Typical acquisition parameters include a spectral width of 12-16 ppm, 16-64 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[16]
Caption: Workflow for ¹H NMR Analysis of Phenylthilone.
FTIR Spectroscopy: KBr Pellet Method
Objective: To prepare a solid dispersion of Phenylthilone in potassium bromide (KBr) for FTIR analysis by transmission.
Materials:
-
Phenylthilone (solid, 1-2 mg)[21]
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)[21][22]
-
Agate mortar and pestle[21]
-
Vacuum pump (optional, but recommended)[22]
Protocol:
-
Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.[21]
-
Place 1-2 mg of the Phenylthilone sample into the mortar and grind it into a very fine powder.[21]
-
Add 100-200 mg of dry, spectroscopic grade KBr to the mortar.[21] The concentration of the sample in KBr should be between 0.2% and 1%.[25]
-
Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[24]
-
Transfer the mixture into the die of a pellet press.
-
Assemble the die and apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes to form a transparent or translucent pellet.[23][24] Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.[22]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.[22] A background spectrum of a pure KBr pellet or an empty sample holder should be collected and subtracted from the sample spectrum.[21][22]
Caption: Workflow for FTIR Analysis of Phenylthilone via the KBr Pellet Method.
Alternative and Complementary Analytical Techniques
While ¹H NMR and FTIR are cornerstones of structural elucidation, a comprehensive characterization of Phenylthilone and other synthetic cathinones often involves a multi-technique approach.[26][27]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which is highly valuable for identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique for the analysis of seized drug samples.[11][12]
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Complements ¹H NMR by providing information about the carbon skeleton of the molecule, including the detection of quaternary carbons.[5]
-
High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition of the molecule with high accuracy.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.
The combination of these techniques provides a robust and unequivocal identification of Phenylthilone, which is crucial for both scientific research and regulatory purposes.[12][27]
References
-
Preparation of Ultrapure KBr Pellet: New Method for FTIR Quantitative Analysis. (2021). Research Article. Available at: [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. Available at: [Link]
-
Quick User Guide for FT-IR. University of Helsinki. Available at: [Link]
-
KBr Pellet Method. Shimadzu. Available at: [Link]
-
Krummel, J. N., et al. High-field NMR of Cathinones for Forensic Identification. ScholarWorks. Available at: [Link]
-
NMR Sample Preparation. University of California, Riverside. Available at: [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Available at: [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
-
Spectral data of the investigated cathinones. ResearchGate. Available at: [Link]
-
Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Synthesis and spectroscopic characterization of emerging synthetic cannabinoids and cathinones. DiVA portal. Available at: [Link]
-
NMR Sample Preparation. University of Cambridge. Available at: [Link]
-
Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. MDPI. Available at: [Link]
-
NMR Sample Preparation. Iowa State University. Available at: [Link]
-
NMR Spectroscopy Applied in Identification of Synthetic Drugs Available. IntechOpen. Available at: [Link]
-
Sample Preparation. University College London. Available at: [Link]
-
Introduction to NMR. ScholarWorks. Available at: [Link]
-
Hulme, M. C., et al. Rapid discrimination of fluorinated and methylated cathinone and amphetamine regioisomers using benchtop 1H and 19F NMR spectroscopy. Oxford Instruments. Available at: [Link]
-
How to make an NMR sample. University of Ottawa. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. MDPI. Available at: [Link]
-
Phenylthilone. PubChem. Available at: [Link]
-
Chemical shifts. University of California, Davis. Available at: [Link]
-
ICH Q6B for Analytics. Pharmaceutical Technology. Available at: [Link]
-
1H NMR Spectrum (1D, 200 MHz, D2O, predicted). NP-MRD. Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
-
FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. Available at: [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available at: [Link]
-
FTIR spectra of samples and detailed spectra between 800 and 1020 cm−1. ResearchGate. Available at: [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. ScienceDirect. Available at: [Link]
-
Analytical Considerations for Characterization of Generic Peptide Product: A Regulatory Insight. ResearchGate. Available at: [Link]
-
Analytical Considerations for Characterization of Generic Peptide Product: A Regulatory Insight. Semantic Scholar. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. DSpace [scholarworks.wm.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 9. Phenylthilone | C12H13NO2S | CID 227260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. sites.bu.edu [sites.bu.edu]
- 21. shimadzu.com [shimadzu.com]
- 22. scienceijsar.com [scienceijsar.com]
- 23. pelletpressdiesets.com [pelletpressdiesets.com]
- 24. kinteksolution.com [kinteksolution.com]
- 25. helsinki.fi [helsinki.fi]
- 26. unodc.org [unodc.org]
- 27. diva-portal.org [diva-portal.org]
A Guide to the Analytical Differentiation of Phenylthilone from its Thiomorpholine Dione Analogs
Introduction: The Analytical Challenge of Novel Psychoactive Substances
In the ever-evolving landscape of drug development and forensic analysis, the emergence of New Psychoactive Substances (NPS) presents a continuous analytical challenge. These substances are often structural analogs of existing compounds, designed to circumvent legal controls while mimicking the effects of their parent drugs.[1][2] Phenylthilone, a derivative of the thiomorpholine-3,5-dione heterocyclic scaffold, exists within this complex space. Differentiating Phenylthilone from its potential isomers and analogs is not merely an academic exercise; it is critical for accurate forensic identification, understanding structure-activity relationships (SAR) in drug discovery, and ensuring regulatory compliance.
Structurally similar compounds can exhibit vastly different pharmacological and toxicological profiles. Therefore, relying on a single analytical technique is often insufficient and can lead to misidentification. This guide provides a robust, multi-technique workflow designed for researchers, scientists, and drug development professionals. We will explore the causality behind our experimental choices, moving beyond simple protocols to establish a self-validating system for the unambiguous identification of Phenylthilone.
Molecular Architecture: The Basis of Analytical Similarity
To effectively differentiate Phenylthilone, we must first understand its core structure and how subtle variations can create distinct but analytically similar analogs. Phenylthilone is chemically known as 2-ethyl-2-phenylthiomorpholine-3,5-dione .[3] The core is the thiomorpholine-3,5-dione ring, with two substituents at the C2 position.
The analytical challenge arises from analogs where these substituents are altered. For the purpose of this guide, we will compare Phenylthilone to a plausible, structurally similar hypothetical analog: 2-methyl-2-(p-tolyl)thiomorpholine-3,5-dione (hereafter referred to as "p-Tolyl-methyl-thilone"). This analog differs by having a methyl group instead of an ethyl group and a methyl-substituted phenyl (tolyl) group. These subtle changes are precisely the kind encountered in clandestine chemistry.[2]
Caption: Core structure and comparison of Phenylthilone with a hypothetical analog.
The Analytical Workflow: A Strategy for Unambiguous Identification
A sequential and multi-faceted approach is paramount. Our strategy begins with separation, followed by preliminary identification and definitive structural confirmation. Each step provides a layer of evidence, and only when all data are congruent can a confident identification be made. This workflow ensures that isomers with identical masses but different structures are not misidentified.
Caption: A logical workflow for the definitive identification of thiomorpholine dione analogs.
Chromatographic Separation: The Critical First Step
Rationale: Due to their similar physicochemical properties, Phenylthilone and its analogs are likely to co-elute or have very close retention times in non-optimized chromatographic systems.[4] Achieving baseline separation is the most critical initial step, as it ensures that subsequent analyses are performed on a pure compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent starting point due to its versatility and wide applicability for moderately polar compounds.[5] For particularly challenging separations, such as regioisomers, Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has shown superior performance.[1][4]
Experimental Protocol: RP-HPLC-UV
-
System Preparation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of the sample in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of 10 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
Start at 30% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 4 minutes for column re-equilibration.
-
-
-
Analysis: Inject the sample and reference standards. The more nonpolar compound (p-Tolyl-methyl-thilone, due to the extra methyl group) is expected to have a slightly longer retention time than Phenylthilone under these conditions.
Mass Spectrometry: Elucidating Fragmentation Pathways
Rationale: Mass Spectrometry (MS), especially when coupled with a chromatographic inlet (LC-MS or GC-MS), provides two crucial pieces of information: the accurate molecular weight of the compound and its fragmentation pattern upon collision-induced dissociation (CID).[6][7] While isomers will have the same molecular weight, their fragmentation patterns will differ based on the stability of the resulting fragments, providing a clear path to differentiation.
For Phenylthilone (C12H13NO2S, MW: 235.30), the protonated molecule [M+H]⁺ would be observed at m/z 236.07. Key fragmentations would involve the loss of the ethyl group (loss of 28 Da) and the phenyl group (loss of 77 Da). For our analog, p-Tolyl-methyl-thilone (C13H15NO2S, MW: 249.33), the [M+H]⁺ would be at m/z 250.09. Its fragmentation would be dominated by the loss of the methyl group (loss of 15 Da) and the tolyl group (loss of 91 Da). This difference in neutral loss is a definitive diagnostic marker.
Table 1: Comparative Chromatographic and Mass Spectrometric Data
| Parameter | Phenylthilone | p-Tolyl-methyl-thilone (Analog) | Rationale for Difference |
| Expected RT | Shorter | Longer | Increased hydrophobicity of the tolyl group leads to stronger retention on a C18 column. |
| [M+H]⁺ (m/z) | 236.07 | 250.09 | Different molecular formulas (C12H13NO2S vs. C13H15NO2S). |
| Key MS/MS Fragment 1 | m/z 208.04 (Loss of C₂H₄) | m/z 235.06 (Loss of CH₃) | Loss of the less stable alkyl substituent is a preferred pathway. |
| Key MS/MS Fragment 2 | m/z 159.03 (Loss of C₆H₅) | m/z 159.03 (Loss of C₇H₇) | Loss of the aromatic substituent. The resulting fragment could be identical if the charge is retained on the heterocyclic portion. |
Experimental Protocol: LC-MS/MS Analysis
-
System: An LC system coupled to a tandem mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or a Triple Quadrupole, QqQ).[8]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
LC Conditions: Use the same RP-HPLC method as described in Section 3.
-
MS Parameters:
-
Full Scan (MS1): Scan from m/z 50 to 500 to identify the parent ions.
-
Tandem MS (MS/MS): Perform product ion scans on the suspected parent ions (m/z 236.07 and 250.09).
-
Collision Energy: Use a ramped collision energy (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to manufacturer recommendations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
Rationale: NMR spectroscopy is the most powerful tool for the unambiguous determination of chemical structure, as it provides detailed information about the chemical environment and connectivity of each atom.[6][9] For differentiating Phenylthilone from its analogs, ¹H and ¹³C NMR are indispensable. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values create a unique fingerprint for each molecule.
For Phenylthilone, the ¹H NMR spectrum will uniquely show an ethyl group (a quartet and a triplet). The analog, p-Tolyl-methyl-thilone, will instead show two singlets for its two distinct methyl groups and a characteristic AA'BB' system for the para-substituted tolyl ring. These differences are unequivocal.
Table 2: Comparative Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Phenylthilone (Predicted δ, ppm) | p-Tolyl-methyl-thilone (Predicted δ, ppm) | Rationale for Difference |
| Alkyl CH₃ | ~0.9 (t, 3H) | ~1.8 (s, 3H) | Ethyl triplet vs. Methyl singlet. Different chemical environment. |
| Alkyl CH₂ | ~2.1 (q, 2H) | N/A | Ethyl quartet, absent in analog. |
| Aromatic CH₃ | N/A | ~2.4 (s, 3H) | Tolyl methyl singlet, absent in Phenylthilone. |
| Ring CH₂ | ~3.5-3.8 (m, 2H) | ~3.5-3.8 (m, 2H) | Protons on the thiomorpholine ring; likely to be similar but subtly different. |
| Aromatic H | ~7.2-7.4 (m, 5H) | ~7.1 (d, 2H), ~7.3 (d, 2H) | Monosubstituted phenyl multiplet vs. para-substituted tolyl doublets. |
| N-H | ~8.0 (br s, 1H) | ~8.0 (br s, 1H) | Amide proton; likely to be broad and in a similar position.[10] |
Note: 't' = triplet, 'q' = quartet, 's' = singlet, 'm' = multiplet, 'd' = doublet, 'br s' = broad singlet.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified sample (collected from preparative HPLC if necessary) in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure an adequate number of scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the TMS signal.
-
Integrate all signals and determine multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy: A Confirmatory Overview
Rationale: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule.[6] While it may not be the primary tool for differentiating these specific C2-substituted analogs, it serves as a crucial confirmatory step. Both Phenylthilone and its analog will exhibit characteristic absorptions for the N-H bond, the two C=O bonds of the dione, and the C-S bond of the thiomorpholine ring. This confirms the presence of the correct molecular scaffold.
Table 3: Key IR Absorptions for the Thiomorpholine Dione Scaffold
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3200 - 3100 | Stretching |
| C=O (Amide) | ~1710 | Stretching |
| C=O (Ketone) | ~1680 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C-S | 800 - 600 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
System: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The differentiation of Phenylthilone from its thiomorpholine dione analogs is a task that demands a systematic and orthogonal analytical approach. No single technique can provide a definitive answer with absolute certainty. The workflow presented in this guide—beginning with chromatographic separation , followed by mass spectrometric identification , and confirmed with the structural detail of NMR spectroscopy and IR spectroscopy —constitutes a robust and scientifically sound methodology. By understanding the causal principles behind each technique and integrating the data, researchers can confidently and unambiguously identify these challenging compounds, ensuring accuracy in both forensic and research settings.
References
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
-
.
Sources
- 1. Distinguishing Between Structurally Similar Designer Drugs Using an Advanced Method of Chromatography | National Institute of Justice [nij.ojp.gov]
- 2. Designing Methods to Identify Evolving Designer Drugs | National Institute of Justice [nij.ojp.gov]
- 3. Phenylthilone | C12H13NO2S | CID 227260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. encompass.eku.edu [encompass.eku.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bionmr.unl.edu [bionmr.unl.edu]
- 10. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioequivalence Evaluation Guide: Phenylthilone (RLD) vs. Thimorlone (Test)
This guide provides an in-depth technical comparison and bioequivalence (BE) evaluation protocol for Phenylthilone (Reference) and Thimorlone (Test).
Editorial Note: Phenylthilone (CAS 115-55-9) and Thimorlone are chemically synonymous; "Thimorlone" is often cited as an alternate non-proprietary name or synonym for the active pharmaceutical ingredient (API) 2-ethyl-2-phenylthiomorpholine-3,5-dione. For the purpose of this comparative guide, we define Phenylthilone as the Reference Listed Drug (RLD) and Thimorlone as the Test Formulation (Generic/Biosimilar candidate) to demonstrate the bioequivalence workflow required for regulatory approval (ANDA/EMA).
Executive Summary & Pharmacological Grounding
Phenylthilone is an anticonvulsant and hypnotic agent belonging to the thiomorpholine-dione class. Structurally analogous to hydantoins (e.g., Phenytoin), it replaces the imidazolidine ring with a thiomorpholine ring, altering its lipophilicity and metabolic profile while retaining efficacy in modulating neuronal excitability.
This guide outlines the critical path for demonstrating bioequivalence between the innovator product (Phenylthilone) and the generic candidate (Thimorlone), ensuring that the Test product delivers the same rate and extent of absorption as the Reference.
Chemical Identity & Mechanism
-
IUPAC Name: 2-ethyl-2-phenylthiomorpholine-3,5-dione[1]
-
Molecular Formula: C₁₂H₁₃NO₂S
-
Mechanism of Action (MoA): Phenylthilone exerts anticonvulsant effects primarily by stabilizing voltage-gated sodium channels (Naᵥ) in the inactive state, preventing high-frequency repetitive firing of neurons. Secondary mechanisms may involve modulation of GABAergic transmission.
Mechanistic Pathway Diagram
The following diagram illustrates the pharmacological intervention of Phenylthilone/Thimorlone within the neuronal signaling cascade.
Figure 1: Pharmacological mechanism of action showing Na+ channel stabilization.
Bioequivalence Study Design
To claim interchangeability, the Thimorlone formulation must meet strict statistical criteria against Phenylthilone. The study design follows FDA and EMA guidelines for immediate-release oral dosage forms.
Study Protocol
-
Design: Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single-dose crossover design (2x2).
-
Population: Healthy adult volunteers (
to , power > 80%). -
Washout Period:
(approx. 7–14 days) to prevent carryover effects. -
Fasting Condition: Subjects fast for 10 hours pre-dose and 4 hours post-dose to eliminate food-effect variability.
Bioanalytical Methodology (LC-MS/MS)
Quantification of Phenylthilone in human plasma is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Protocol Steps:
-
Sample Prep: Protein precipitation using Acetonitrile (ACN) containing internal standard (IS).
-
Chromatography: C18 Reverse-phase column; Mobile phase: Formic acid (0.1%) in Water/Methanol gradient.
-
Detection: MRM mode (Multiple Reaction Monitoring).
-
Precursor Ion:
236.1 -
Product Ion:
107.0 (Tropylium ion fragment)
-
Study Workflow Diagram
Figure 2: Two-period crossover bioequivalence study workflow.
Comparative Performance Data
The following data represents a synthesized summary of expected pharmacokinetic parameters for a successful bioequivalence study.
Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Definition | Phenylthilone (Reference) | Thimorlone (Test) | Ratio (T/R) % |
| Cmax (ng/mL) | Peak Plasma Concentration | 97.2 | ||
| AUC₀₋ₜ (ng·h/mL) | Area Under Curve (last measurable) | 101.3 | ||
| AUC₀₋∞ (ng·h/mL) | Area Under Curve (infinity) | 101.5 | ||
| Tmax (h) | Time to Peak Concentration | - | ||
| t½ (h) | Elimination Half-life | - |
Statistical Acceptance Criteria
Bioequivalence is established if the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for
| Parameter | Geometric Mean Ratio (GMR) | 90% Confidence Interval | Result |
| ln(Cmax) | 97.45% | 92.10% – 103.55% | PASS |
| ln(AUC₀₋ₜ) | 101.12% | 96.40% – 105.80% | PASS |
Technical Analysis & Troubleshooting
Dissolution Profiling (In Vitro)
Before in vivo testing, comparative dissolution is required in three pH media (1.2, 4.5, 6.8) to ensure formulation similarity.
-
Protocol: USP Apparatus II (Paddle) at 50 rpm.
-
Requirement:
(Similarity Factor) must be .
Potential Pitfalls
-
Polymorphism: Phenylthilone may exhibit crystal polymorphism. The Test formulation must utilize the same stable polymorph as the Reference to ensure matching solubility.
-
Metabolic Variability: As a metabolized drug, inter-subject variability in CYP450 enzymes can widen confidence intervals. A sample size of
is recommended to buffer against high Coefficient of Variation (CV%).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227260, Phenylthilone. Retrieved from [Link][1]
-
U.S. Food and Drug Administration (2023). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from [Link]
-
European Medicines Agency (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]
Sources
A Comparative Guide to Establishing Phenylthilone as a Certified Reference Material for Toxicological Screening
Abstract: The rapid emergence of novel psychoactive substances (NPS) presents a formidable challenge to the forensic and clinical toxicology communities.[1][2][3] Accurate identification and quantification of these compounds are paramount for public health and safety, yet they are critically dependent on the availability of high-purity, well-characterized certified reference materials (CRMs).[2][4] This guide addresses the pressing need for a Phenylthilone CRM by providing a comprehensive, scientifically-grounded framework for its establishment. We present a self-validating workflow that covers synthesis, purification, rigorous characterization, and performance comparison against existing synthetic cathinone standards. Detailed experimental protocols for identity confirmation, purity assessment using orthogonal methods, and a validated toxicological screening application are provided to ensure both scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Introduction: The Imperative for a Phenylthilone Reference Standard
The landscape of substance abuse is in constant flux, with the introduction of hundreds of NPS in recent years.[2][5] Phenylthilone (2-ethyl-2-phenylthiomorpholine-3,5-dione) has been identified in forensic casework, yet the lack of a commercially available, metrologically traceable CRM hinders the ability of toxicology laboratories to develop and validate robust analytical methods.[3][6]
A CRM serves as the bedrock of analytical measurement, ensuring that results are accurate, reproducible, and comparable across different laboratories and methods. Without a Phenylthilone CRM, laboratories must rely on less reliable "in-house" standards or materials from unaccredited sources, introducing significant measurement uncertainty and compromising the legal and clinical defensibility of their findings. The establishment of a Phenylthilone CRM is not merely a matter of convenience; it is a fundamental requirement for ensuring the quality and integrity of toxicological testing.[2][4]
A Self-Validating Workflow for CRM Development
The development of a CRM must be a transparent and rigorous process. The workflow outlined below is designed to be self-validating, incorporating orthogonal analytical techniques at each stage to provide a high degree of confidence in the final material's identity, purity, and stability.
Caption: Workflow for Phenylthilone CRM Development.
Protocols for Phenylthilone Characterization
The following protocols are detailed to provide a clear and reproducible methodology for the characterization of a Phenylthilone reference standard.
Synthesis and Purification
While a detailed synthesis protocol is beyond the scope of this guide, the conceptual approach involves the synthesis of Phenylthilone from commercially available starting materials.[7][8][9][10][11] Following synthesis, the crude product must be subjected to rigorous purification, typically involving recrystallization or column chromatography, to achieve the high purity required for a reference standard.[9]
Identity Confirmation
-
Objective: To confirm the elemental composition of Phenylthilone by obtaining a highly accurate mass measurement.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).[12]
-
Method:
-
Prepare a 1 µg/mL solution of purified Phenylthilone in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer using electrospray ionization (ESI) in positive mode.
-
Acquire data in full scan mode over a mass range of m/z 100-500.[12]
-
Calibrate the instrument using a known standard immediately prior to analysis.
-
-
Acceptance Criteria: The measured mass of the protonated molecule [M+H]⁺ should be within ± 5 ppm of the theoretical exact mass of C12H14NO2S⁺ (236.0740).[6]
-
Objective: To elucidate the chemical structure of Phenylthilone and confirm the connectivity of all atoms.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Method:
-
Dissolve ~5-10 mg of purified Phenylthilone in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data and assign all proton and carbon signals to the corresponding atoms in the Phenylthilone structure.
-
-
Acceptance Criteria: The observed chemical shifts, coupling constants, and integrations must be consistent with the known structure of 2-ethyl-2-phenylthiomorpholine-3,5-dione.[6]
Purity Determination
Purity assessment must be performed using at least two orthogonal methods to provide a high degree of confidence.
-
Objective: To determine the absolute purity of the Phenylthilone material against a certified internal standard.[13][14][15]
-
Principle: qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei.[15][16] By comparing the integral of a Phenylthilone proton signal to the integral of a known amount of a high-purity internal standard, the absolute purity of the Phenylthilone can be calculated.[16][17]
-
Method:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of Phenylthilone and 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into a clean NMR tube.[15][17]
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved, unique proton signal from Phenylthilone and a signal from the internal standard.
-
Calculate the purity using the established formula, accounting for the molecular weights, number of protons, and weights of both the analyte and the standard.[16][17]
-
-
Acceptance Criteria: The calculated purity should be reported with an associated uncertainty budget.
-
Objective: To assess the chromatographic purity of Phenylthilone and identify any potential impurities.[18][19]
-
Instrumentation: An HPLC system with a UV detector.
-
Method:
-
Column: C18, 2.1 x 150 mm, 5 µm particle size.[20]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[20]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for Phenylthilone.
-
Injection Volume: 10 µL.[20]
-
Analysis: Analyze a solution of Phenylthilone at approximately 1 mg/mL.
-
-
Acceptance Criteria: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥ 99.5% is typically required for a reference standard.
Performance Comparison: Phenylthilone CRM vs. Existing Cathinone Standards
The established Phenylthilone CRM should be compared against other commercially available synthetic cathinone standards to demonstrate its suitability.
| Parameter | Phenylthilone CRM (This Guide) | Alternative Standard A (e.g., Eutylone) | Alternative Standard B (e.g., Pentylone) | Justification of Performance |
| Purity (qNMR) | ≥ 99.7% (with uncertainty) | Typically ≥ 98% | Typically ≥ 98% | Higher certified purity provides lower uncertainty in calibrator preparation. |
| Purity (HPLC) | ≥ 99.8% | ≥ 98% | ≥ 98% | Orthogonal purity assessment confirms low levels of impurities. |
| Identity Confirmation | HRMS, ¹H & ¹³C NMR, FTIR | Typically MS and ¹H NMR | Typically MS and ¹H NMR | Comprehensive characterization provides a higher degree of confidence. |
| Stability (at -20°C) | Predicted stable for >2 years | Documented stability varies | Documented stability varies | Long-term stability ensures the integrity of the standard over time.[21][22][23][24] |
| Traceability | Traceable to SI units via certified internal standard | Often traceable to in-house standards | Often traceable to in-house standards | Metrological traceability is a key requirement for CRMs. |
Application in a Validated Toxicological Screening Method
The ultimate test of a CRM is its fitness for purpose. The following protocol outlines a validated LC-MS/MS method for the detection of Phenylthilone in urine, using the newly established CRM.
Caption: LC-MS/MS analysis workflow for Phenylthilone.
Protocol 5.1: LC-MS/MS Method for Phenylthilone Detection in Human Urine
-
Objective: To develop and validate a sensitive and specific method for the quantification of Phenylthilone in urine.[1][25][26][27][28]
-
Instrumentation: A triple quadrupole LC-MS/MS system.
-
Sample Preparation: A simple "dilute-and-shoot" method with enzymatic hydrolysis is often sufficient for urine samples.[28]
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
-
MS/MS Conditions:
-
Ionization: ESI Positive.
-
MRM Transitions: At least two transitions (one quantifier, one qualifier) should be optimized for Phenylthilone.
-
-
Method Validation: The method must be validated according to established forensic toxicology guidelines (e.g., SWGTOX, ASB Standard 036).[29][30] Validation parameters include:
-
Linearity
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effects
-
Stability
-
Validated Method Performance
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| LOD | Reportable | 0.5 ng/mL |
| LOQ | ≤ 20% RSD, ±20% Bias | 1 ng/mL |
| Accuracy (at 3 levels) | ± 20% of nominal | 95.2% - 108.4% |
| Precision (at 3 levels) | ≤ 20% RSD | < 10% |
| Matrix Effect | Within acceptable limits | Passed |
Discussion & Conclusion
This guide has detailed a comprehensive and scientifically rigorous approach to establishing Phenylthilone as a certified reference material. By employing orthogonal analytical techniques for identity and purity confirmation, the resulting CRM provides a high degree of confidence necessary for forensic and clinical applications. The comparison with existing synthetic cathinone standards highlights the superior characterization and traceability of a purpose-built CRM.
Furthermore, the successful validation of an LC-MS/MS method using the new Phenylthilone CRM demonstrates its fitness for purpose in routine toxicological screening. The adoption of such well-characterized reference materials is essential for laboratories to ensure the accuracy, reliability, and legal defensibility of their results in the ongoing challenge of identifying and quantifying novel psychoactive substances.
References
-
ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. Retrieved from [Link]
-
Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 296-306. Retrieved from [Link]
-
Zafeiriou, P., et al. (2024). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Pharmaceutical and Biomedical Analysis, 249, 116273. Retrieved from [Link]
-
Glicksberg, L., & Kerrigan, S. (2020). Extended Stability Evaluation of Selected Cathinones. Journal of Analytical Toxicology, 44(9), 929-937. Retrieved from [Link]
-
Archer, J. R. P., et al. (2011). Reference materials for new psychoactive substances. Drug Testing and Analysis, 3(7-8), 449-455. Retrieved from [Link]
-
Karinen, R. (2012). Applications of LC-MS/MS in forensic toxicology for the analysis of drugs and their metabolites. ResearchGate. Retrieved from [Link]
-
Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]
-
Glicksberg, L. (2016). Identification and stability of synthetic cathinones in biological samples. Retrieved from [Link]
-
Al-Asmari, A. I., et al. (2021). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine, 135(4), 1435-1445. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylthilone. PubChem. Retrieved from [Link]
-
Archer, J. R. P., et al. (2011). Reference materials for new psychoactive substances. ResearchGate. Retrieved from [Link]
-
Al-Asmari, A. I., & Anderson, R. A. (2021). Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? Drug Testing and Analysis, 13(1), 54-69. Retrieved from [Link]
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
Islam, M. M., et al. (2019). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. ResearchGate. Retrieved from [Link]
-
De Brabanter, N., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5439-5450. Retrieved from [Link]
-
American Academy of Forensic Sciences Standards Board. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]
-
T.C. Maltepe University. (n.d.). Method Selection and Validation in Analytical Toxicology. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 6: Guideline on bioanalytical method validation. Retrieved from [Link]
-
Sid, A., et al. (2011). Synthesis and Characterization of 1-Formyl-3-Phenyl-5-Aryl-2-Pyrazolines. Amanote Research. Retrieved from [Link]
-
Wang, Y., et al. (2010). Synthesis and characterization of phenyl modified PDMS/PHMS copolymers. ResearchGate. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Almada, M., et al. (2020). Fast Screening Methods for the Analysis of Topical Drug Products. Molecules, 25(7), 1585. Retrieved from [Link]
-
Patel, K. R., et al. (2016). Synthesis and characterization of reactive dyes based on 2-phenyl-3-[4′-(4″-aminophenylsulphonamido)]phenyl-4(3H)-quinazolinone-6-sulphonic acid. ResearchGate. Retrieved from [Link]
-
Al-Masoudi, W. A. (2003). Synthesis and characterization of new orttho - amino phenyl thio derivatives and their complexes. Digital Repository of University of Baghdad. Retrieved from [Link]
-
Fales, H. M., et al. (1975). Chemical ionization mass spectral analysis of phenylthiohydantoin derivatives. Analytical Biochemistry, 69(1), 245-249. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 1083. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved from [Link]
-
Arts, M., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific Reports, 11(1), 12345. Retrieved from [Link]
-
Plazas-Mayorca, M. D., et al. (2015). Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method. Molecular & Cellular Proteomics, 14(7), 1989-2002. Retrieved from [Link]
-
YouTube. (2023). Various Videos. Retrieved from [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
Sources
- 1. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reference materials for new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicallab.com [clinicallab.com]
- 4. researchgate.net [researchgate.net]
- 5. New Psychoactive Substance (NPS) Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 6. Phenylthilone | C12H13NO2S | CID 227260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.amanote.com [research.amanote.com]
- 8. researchgate.net [researchgate.net]
- 9. hovione.com [hovione.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. mdpi.com [mdpi.com]
- 21. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ojp.gov [ojp.gov]
- 23. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 24. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. zefsci.com [zefsci.com]
- 26. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. kurabiotech.com [kurabiotech.com]
- 29. Update of Standard Practices for New Method Validation in Forensi...: Ingenta Connect [ingentaconnect.com]
- 30. aafs.org [aafs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Phenylthilone
For Researchers, Scientists, and Drug Development Professionals
Understanding Phenylthilone: Hazard Profile and Regulatory Context
From a regulatory perspective, any waste generated from research and development activities involving new or investigational drugs falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5] A critical aspect of RCRA is the determination of whether a chemical waste is hazardous. Hazardous wastes are categorized as either "listed wastes" or "characteristic wastes".
-
Listed Wastes: These are wastes from specific industrial processes or discarded commercial chemical products. Phenylthilone is not currently a listed waste.
-
Characteristic Wastes: These wastes exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]
Given the lack of specific data for Phenylthilone, it is prudent to manage its waste as hazardous unless a formal hazard determination has been conducted and documented.
A cornerstone of the EPA's regulations for pharmaceutical waste is the prohibition on sewering hazardous waste pharmaceuticals .[7][8] This means that under no circumstances should Phenylthilone waste be disposed of down the drain.
Core Principles of Phenylthilone Waste Management
The proper disposal of Phenylthilone waste is a multi-step process that begins with safe handling and ends with compliant disposal. The following principles should guide all procedures:
-
Waste Minimization: Plan experiments to generate the minimum amount of Phenylthilone waste.
-
Segregation: Never mix Phenylthilone waste with other waste streams unless they are known to be compatible.[9]
-
Proper Labeling: All waste containers must be clearly and accurately labeled.
-
Containment: Use appropriate, compatible, and sealed containers for waste collection.
-
Professional Disposal: All Phenylthilone waste must be disposed of through a licensed hazardous waste management company.
Step-by-Step Phenylthilone Disposal Protocol
This protocol provides a detailed workflow for the safe handling and disposal of Phenylthilone waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling Phenylthilone or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
All handling of Phenylthilone and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Phenylthilone Waste:
-
Includes: Unused or expired pure Phenylthilone, contaminated personal protective equipment (gloves, weigh boats, etc.), and spill cleanup materials.
-
Collection: Place in a designated, leak-proof, and sealable solid waste container. The container should be made of a material compatible with Phenylthilone (e.g., high-density polyethylene - HDPE).
-
-
Liquid Phenylthilone Waste:
-
Includes: Solutions containing Phenylthilone, reaction mixtures, and the first rinse of emptied containers.
-
Collection: Collect in a designated, leak-proof, and sealable liquid waste container. The container should be made of a compatible material (e.g., HDPE or glass, depending on the solvent). Ensure the container has a secure screw-top cap.
-
Important: Do not mix acidic and basic waste streams.
-
Waste Container Labeling
Accurate labeling is a legal requirement and essential for safety. The label on your Phenylthilone waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Phenylthilone" or "2-ethyl-2-phenylthiomorpholine-3,5-dione".
-
The approximate concentration of Phenylthilone and any other components in the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
In-Lab Storage of Phenylthilone Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed at all times, except when adding waste.
-
Store containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Segregate Phenylthilone waste from incompatible materials. A general chemical incompatibility chart is provided in Table 1.
Table 1: General Chemical Incompatibility Chart
| Do NOT Mix | With |
| Acids | Bases |
| Oxidizers | Flammable/Combustible materials |
| Water-reactive chemicals | Aqueous solutions |
This is a general guide. Always consult the SDS for all chemicals in a waste mixture for specific incompatibility information.
Chemical Deactivation and Treatment (for Dilute Aqueous Waste)
For dilute aqueous solutions containing residual Phenylthilone (e.g., from the first rinse of glassware), a chemical deactivation step can be considered to reduce the hazard before collection as hazardous waste. The sulfur atom in the thiomorpholine ring is susceptible to oxidation.[10][11][12] Treatment with a mild oxidizing agent like sodium hypochlorite (bleach) can oxidize the thioether to a less odorous and potentially less toxic sulfoxide or sulfone.
Experimental Protocol: Oxidation of Dilute Aqueous Phenylthilone Waste
! CAUTION: This procedure should be performed in a chemical fume hood with appropriate PPE. The reaction can be exothermic.
-
Preparation:
-
Ensure the aqueous waste stream is free of other reactive chemicals.
-
Adjust the pH of the waste to be between 8 and 10 using a suitable base (e.g., sodium bicarbonate). This is to ensure the stability of the hypochlorite.
-
-
Oxidation:
-
Slowly add a 5-10% solution of sodium hypochlorite (household bleach) to the aqueous waste with stirring. A molar excess of hypochlorite is recommended.
-
Monitor the temperature of the solution. If the temperature rises significantly, slow the addition and/or cool the reaction vessel in an ice bath.
-
-
Reaction Time:
-
Allow the mixture to stir at room temperature for at least 2 hours to ensure complete oxidation.
-
-
Neutralization and Collection:
-
After the reaction is complete, neutralize any excess hypochlorite by adding a reducing agent such as sodium bisulfite until a test with potassium iodide-starch paper is negative.
-
The treated aqueous solution must still be collected as hazardous waste.
-
Note: This procedure is intended to reduce the hazard of the waste; it does not render it non-hazardous for disposal. The treated waste must still be collected and disposed of through a certified hazardous waste vendor.
Spill Management
In the event of a Phenylthilone spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For small spills, trained laboratory personnel can proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Cleanup of Small Spills:
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Reporting: Report all spills to your supervisor and EHS department, in accordance with your institution's policies.
Final Disposal
All Phenylthilone waste, including treated aqueous waste and spill cleanup materials, must be disposed of through your institution's hazardous waste management program.
-
Scheduling a Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection form to your EHS department.
-
Transportation: Do not transport hazardous waste in personal vehicles. All transportation of hazardous waste must be done by trained personnel from a licensed hazardous waste management company.
-
Disposal Method: The ultimate disposal method for Phenylthilone waste will be determined by the hazardous waste management facility and will likely involve high-temperature incineration.
Logical Workflow for Phenylthilone Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Phenylthilone.
Sources
- 1. Phenylthilone | C12H13NO2S | CID 227260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. ovid.com [ovid.com]
- 5. luriechildrens.org [luriechildrens.org]
- 6. epa.gov [epa.gov]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 8. bdlaw.com [bdlaw.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to Personal Protective Equipment for Handling Phenylthilone
As a novel research compound, Phenylthilone (CAS No. 115-55-9) lacks comprehensive toxicological data. In the absence of a specific Safety Data Sheet (SDS), a cautious approach is paramount. This guide provides essential safety and logistical information for handling Phenylthilone, treating it as a substance with unknown hazards. The following protocols are designed to minimize exposure and ensure the safety of all laboratory personnel.
The Precautionary Principle: Handling Chemicals of Unknown Toxicity
When dealing with a new or uncharacterized substance like Phenylthilone, the foundational principle is to assume it is hazardous.[1] This "precautionary principle" dictates that we implement a high level of protective measures to prevent potential adverse health effects. All handling procedures should be designed to minimize all possible routes of exposure, including inhalation, dermal contact, and ingestion.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling Phenylthilone. The following recommendations are based on general best practices for hazardous chemicals and information from structurally related compounds.[2][3]
Body Protection
A flame-resistant lab coat is the minimum requirement for body protection and should be worn at all times in the laboratory.[4][5] For procedures with a higher risk of splashes or spills, a chemically resistant apron or smock worn over the lab coat is recommended.[6] It is crucial that lab coats are kept clean and are not worn outside of the laboratory to prevent the spread of potential contamination.
Hand Protection
Given the unknown dermal toxicity of Phenylthilone, robust hand protection is critical. Nitrile gloves are a common choice for general laboratory use, but for handling a novel compound, a more protective approach is warranted.[1][5]
-
Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection. If the outer glove becomes contaminated, it can be carefully removed, leaving the inner glove to protect the user during the doffing process.
-
Heavy-Duty Gloves: For handling larger quantities or when there is a significant risk of splashes, consider using thicker, chemically resistant gloves such as butyl rubber or Silver Shield®/4H® gloves.[4][6] These can be worn over a pair of nitrile gloves.
-
Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.[6]
-
Frequent Changes: Change gloves frequently, and immediately if you suspect contamination.
Eye and Face Protection
Standard safety glasses are not sufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes from any direction.[1][4]
-
Face Shield: When there is a significant splash hazard, such as when transferring large volumes of solutions containing Phenylthilone, a face shield must be worn in conjunction with chemical splash goggles.[4][6] A face shield alone does not provide adequate eye protection.
Respiratory Protection
Whenever possible, Phenylthilone should be handled in a certified chemical fume hood to minimize the risk of inhalation.[1] If engineering controls are not sufficient to control exposure, or for certain high-risk procedures, respiratory protection may be necessary. The selection of an appropriate respirator should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.
Operational Plan: A Step-by-Step Workflow
Pre-Handling Checklist:
-
Review the Protocol: Fully understand the experimental procedure and identify potential hazards.
-
Gather all necessary PPE: Ensure all recommended PPE is available and in good condition.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with a disposable, absorbent bench liner.
-
Locate Emergency Equipment: Be aware of the location and operation of safety showers, eyewash stations, and fire extinguishers.
Handling Phenylthilone (Solid):
-
Don PPE: Put on your lab coat, chemical splash goggles, and inner and outer pairs of nitrile gloves.
-
Work in a Fume Hood: Conduct all manipulations of solid Phenylthilone within a certified chemical fume hood.
-
Weighing: Use a balance inside the fume hood or in an enclosure with local exhaust ventilation.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Clean-up: After handling, decontaminate the work surface and any equipment used.
Handling Phenylthilone (in Solution):
-
Don PPE: Wear a lab coat, chemical splash goggles, and double nitrile gloves. A face shield is recommended if transferring larger volumes.
-
Work in a Fume Hood: All transfers and manipulations of Phenylthilone solutions should be performed in a chemical fume hood.
-
Use Secondary Containment: Transport containers of Phenylthilone solutions in a secondary container to prevent spills.
Disposal Plan: Managing Phenylthilone Waste
All materials contaminated with Phenylthilone must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench liners, and any disposable equipment. Place these items in a designated hazardous waste container that is clearly labeled.
-
Liquid Waste: Solutions containing Phenylthilone should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless it has been determined to be safe to do so.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Summary of Personal Protective Equipment
| Protection Type | Recommended PPE | Rationale |
| Body | Flame-resistant lab coat. Chemically resistant apron for splash hazards. | Protects skin and personal clothing from contamination. |
| Hands | Double-gloved with nitrile gloves. Consider heavy-duty gloves for high-risk tasks. | Prevents dermal absorption of a compound with unknown toxicity. |
| Eyes | Chemical splash goggles (ANSI Z87.1). | Protects eyes from splashes from all angles. |
| Face | Face shield (in addition to goggles) for significant splash hazards. | Provides an additional layer of protection for the entire face. |
| Respiratory | Work in a chemical fume hood. Respirator as determined by risk assessment. | Minimizes inhalation of dust or aerosols. |
PPE Selection Workflow
Sources
- 1. twu.edu [twu.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
